GR127935 hydrochloride
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVVUYIJVBLEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042587 | |
| Record name | GR 127935 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148642-42-6 | |
| Record name | GR 127935 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GR127935 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
GR127935 hydrochloride is a potent and selective ligand for serotonin (B10506) 5-HT1B and 5-HT1D receptors, playing a crucial role in preclinical research to elucidate the physiological and pathological roles of these receptor subtypes. This technical guide provides a comprehensive overview of the mechanism of action of GR127935, detailing its binding profile, functional activity, and the signaling pathways it modulates.
Core Mechanism of Action
GR127935 acts primarily as a high-affinity antagonist at both 5-HT1B and 5-HT1D receptors.[1] This antagonism blocks the effects of endogenous serotonin (5-HT) and other 5-HT1B/1D agonists. However, its pharmacological profile is nuanced, with some studies reporting partial agonist activity under specific experimental conditions.[2] This dual activity makes a thorough understanding of its properties essential for accurate interpretation of experimental results.
Quantitative Binding and Functional Data
The affinity and functional potency of GR127935 have been characterized across various in vitro systems. The following tables summarize key quantitative data from the literature.
| Binding Affinity (pKi) | |
| Receptor | pKi Value |
| Guinea Pig 5-HT1D | 8.5 |
| Rat 5-HT1B | 8.5 |
| 5-HT2A | 7.4[3] |
| Functional Activity (pEC50 and Emax) in [35S]GTPγS Binding Assays | | | :--- | :--- | :--- | | Receptor | pEC50 | Emax (% above basal) | | Human 5-HT1Dα | 8.6[2] | 29[2] | | Human 5-HT1Dβ | 9.7[2] | 31[2] |
| Antagonist Potency (pA2) in Functional Assays | | | :--- | :--- | :--- | | Receptor | Assay | Apparent pA2 | | Human 5-HT1Dα | [35S]GTPγS Binding | 8.5[2] | | Human 5-HT1Dβ | [35S]GTPγS Binding | 9.1[2] | | Human 5-HT1Dα | cAMP Accumulation (Stimulation) | 8.6[2] | | Human 5-HT1Dβ | cAMP Accumulation (Inhibition) | 9.7[2] |
Signaling Pathways Modulated by GR127935
The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GR127935, as an antagonist, blocks this signaling cascade. Its partial agonist activity, observed in some systems, suggests it can weakly activate this pathway in the absence of a full agonist.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of GR127935 for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]5-HT or a selective antagonist) and varying concentrations of GR127935.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of GR127935 at Gi/o-coupled receptors.
Methodology:
-
Membrane Preparation: As described for the binding assay.
-
Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of GR127935 (to test for agonist activity) or a fixed concentration of a 5-HT agonist plus varying concentrations of GR127935 (to test for antagonist activity).
-
Separation: Bound and free [35S]GTPγS are separated by filtration.
-
Detection: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: For agonist activity, concentration-response curves are plotted to determine Emax and EC50. For antagonist activity, the shift in the agonist concentration-response curve is used to calculate the pA2 value.
cAMP Accumulation Assay
Objective: To measure the effect of GR127935 on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase) and treated with varying concentrations of a 5-HT agonist in the presence or absence of GR127935.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by the 5-HT agonist is measured, and the ability of GR127935 to block this inhibition is quantified to determine its antagonist potency.
Selectivity Profile
GR127935 exhibits high selectivity for 5-HT1B and 5-HT1D receptors. It shows over 100-fold lower affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, as well as other receptor types. However, at higher concentrations, it may interact with 5-HT2A receptors, which should be a consideration in experimental design.[3]
Conclusion
This compound is an invaluable pharmacological tool for investigating the roles of 5-HT1B and 5-HT1D receptors. Its primary mechanism of action is as a potent and selective antagonist, although its capacity for partial agonism in certain cellular contexts must be acknowledged. A thorough understanding of its binding affinities, functional potencies, and effects on downstream signaling pathways is critical for the design and interpretation of research in neuroscience, pharmacology, and drug development.
References
GR127935 Hydrochloride: A Technical Guide to a Selective 5-HT1B/1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GR127935 hydrochloride, a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors. It details the compound's pharmacological properties, mechanism of action, and its application in scientific research, supported by experimental data and protocols.
Introduction
This compound is a chemical compound widely utilized in pharmacology as a selective antagonist of the 5-HT1B and 5-HT1D receptors.[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes. This guide synthesizes key data to facilitate its effective use in a research and development context.
Chemical and Physical Properties
GR127935 is chemically identified as N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1-1'-biphenyl-4-carboxamide.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.[3]
| Property | Value | Reference |
| IUPAC Name | N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1'-biphenyl-4-carboxamide hydrochloride | [2] |
| Molecular Formula | C29H31N5O3.HCl | [3] |
| Molecular Weight | 534.06 g/mol | [3] |
| CAS Number | 148642-42-6 | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in water (up to 100 mM) | [3] |
Pharmacology
Mechanism of Action
GR127935 functions as a competitive antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Upon activation by serotonin, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. GR127935 binds to these receptors but does not initiate this signaling cascade; instead, it blocks the binding of serotonin and other agonists, thereby preventing receptor activation.
Binding Affinity and Selectivity
GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors with potent antagonist activity. Its selectivity is a key feature, showing significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[2][4]
| Receptor Subtype | Species | pKi Value | Selectivity | Reference |
| 5-HT1B | Rat | 8.5 | High | [2] |
| 5-HT1D | Guinea Pig | 8.5 | High | [2] |
| 5-HT1A | - | - | >100-fold lower affinity | [2] |
| 5-HT2A | - | 7.4 | >100-fold lower affinity | [2][4] |
| 5-HT2C | - | - | >100-fold lower affinity | [2] |
Pharmacodynamic Effects
In preclinical studies, GR127935 has demonstrated several key effects:
-
Modulation of Serotonin Release: By blocking presynaptic 5-HT1B/1D autoreceptors, it can alter the release of serotonin in the brain.[1]
-
Behavioral Models: It has been shown to block the anti-aggressive effects of 5-HT1B agonists.[1] Additionally, it has been observed to reduce drug-seeking behavior in animal models of cocaine addiction.[1][5]
-
Learning and Memory: Studies suggest that blocking 5-HT1B/1D receptors with GR127935 can enhance the consolidation of learning.[6]
Signaling Pathways and Antagonistic Action
The diagrams below illustrate the 5-HT1B/1D receptor signaling pathway and the mechanism of antagonism by GR127935.
Caption: Agonist-mediated 5-HT1B/1D signaling pathway.
Caption: Antagonistic action of GR127935 on 5-HT1B/1D receptors.
Experimental Protocols
Radioligand Binding Assay (for Affinity Determination)
This protocol outlines a method to determine the inhibitory constant (Ki) of GR127935 at the 5-HT1B receptor.
-
Objective: To determine the binding affinity of GR127935 by measuring its ability to displace a specific radioligand from the 5-HT1B receptor.
-
Materials:
-
Cell membranes expressing recombinant human 5-HT1B receptors.
-
Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D radioligand).
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of GR127935 in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [3H]-GR125743 (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, [3H]-GR125743, cell membranes, and 10 µM 5-HT.
-
Displacement: Assay buffer, [3H]-GR125743, cell membranes, and varying concentrations of GR127935.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of GR127935.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of GR127935 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol measures the ability of GR127935 to block agonist-induced inhibition of cAMP production.
-
Objective: To quantify the functional antagonist potency of GR127935.
-
Materials:
-
CHO or HEK293 cells stably expressing human 5-HT1B receptors.
-
Agonist: 5-HT or a selective 5-HT1B agonist (e.g., Sumatriptan).
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
This compound.
-
Cell culture medium, lysis buffer, and a cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow to confluence.
-
Pre-incubation: Replace the medium with assay buffer containing IBMX and varying concentrations of GR127935. Incubate for 20-30 minutes.
-
Stimulation: Add the 5-HT1B agonist (at its EC80 concentration) and Forskolin to all wells (except for the basal control). Incubate for 30 minutes at 37°C.
-
Lysis: Stop the reaction by removing the medium and adding lysis buffer.
-
Detection: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data, setting the cAMP level with Forskolin alone as 100% and the level with Forskolin + agonist as 0%.
-
Plot the normalized response against the log concentration of GR127935.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. This value represents the concentration of GR127935 required to reverse 50% of the agonist's inhibitory effect.
-
The antagonist constant (Kb) can be calculated using the Schild equation.
-
Caption: Experimental workflow for characterizing a 5-HT antagonist.
Conclusion
This compound is a cornerstone pharmacological tool for the study of 5-HT1B and 5-HT1D receptors. Its high potency and selectivity allow for precise investigation into the roles of these receptors in the central nervous system and periphery. The data and protocols presented in this guide offer a framework for its application in research, from fundamental binding studies to complex functional and behavioral assays, ultimately aiding in the broader understanding of serotonergic systems and the development of novel therapeutics.
References
- 1. GR-127935 - Wikipedia [en.wikipedia.org]
- 2. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 3. GR 127935 hydrochloride (1477) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR-127935 [medbox.iiab.me]
- 6. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
GR127935 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. Developed by GlaxoWellcome (now GlaxoSmithKline), it has served as a critical research tool for elucidating the physiological roles of these receptors, particularly in the central nervous system. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its biological activities. While it showed promise in preclinical models for conditions such as depression and anxiety, its development for clinical use was not pursued. This guide consolidates key technical information to support ongoing research and drug discovery efforts targeting the 5-HT1B and 5-HT1D receptors.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of a wide array of physiological processes, and its dysregulation is implicated in numerous psychiatric and neurological disorders. The 5-HT1B and 5-HT1D receptor subtypes, which are highly homologous, are of particular interest as they function as terminal autoreceptors, regulating the release of serotonin and other neurotransmitters. The development of selective antagonists for these receptors has been a crucial step in understanding their function. This compound emerged from these efforts as a highly potent and selective tool, enabling detailed investigation of the 5-HT1B/1D receptor system.
Discovery and Development
The development of GR127935 was part of a broader effort by GlaxoWellcome to create selective ligands for serotonin receptor subtypes. The research aimed to build upon the understanding of the role of 5-HT1B/1D receptors in migraine, following the success of the 5-HT1B/1D agonist sumatriptan. The hypothesis was that antagonists of these receptors could have therapeutic potential in other CNS disorders, such as depression and anxiety, by enhancing serotonergic neurotransmission. While GR127935 demonstrated significant preclinical efficacy in various models, its progression into extensive clinical trials appears to have been discontinued. The precise reasons for this are not publicly documented, which is not uncommon in the pharmaceutical industry for compounds that do not advance.
Chemical Synthesis
The synthesis of this compound is a multi-step process involving the formation of the biphenyl (B1667301) core, construction of the oxadiazole moiety, and final amide coupling, followed by salt formation.
Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
A detailed synthetic route is often proprietary and found within patent literature. The general approach involves the coupling of a substituted phenylboronic acid with a substituted halobenzene to form the central biphenyl structure. The 1,2,4-oxadiazole (B8745197) ring is typically constructed from an amidoxime (B1450833) and an acylating agent. The final key step is the amidation reaction, coupling the biphenyl carboxylic acid derivative with the substituted aniline (B41778) moiety, followed by conversion to the hydrochloride salt for improved solubility and stability.
Pharmacological Profile
GR127935 is characterized by its high affinity and selectivity for the 5-HT1B and 5-HT1D receptors.
Binding Affinity
The binding affinities of this compound for various serotonin receptor subtypes have been determined through radioligand binding assays.
| Receptor Subtype | pKi | Species | Reference |
| 5-HT1B | 8.5 | Rat | [1] |
| 5-HT1D | 8.5 | Guinea Pig | [1] |
| 5-HT1A | < 6.5 | - | [1] |
| 5-HT2A | < 6.5 | - | [1] |
| 5-HT2C | < 6.5 | - | [1] |
Table 1: Binding affinities (pKi) of this compound for various serotonin receptors.
Functional Activity
In functional assays, GR127935 acts as a potent antagonist at both 5-HT1B and 5-HT1D receptors. It effectively blocks the effects of 5-HT1B/1D receptor agonists. For instance, it has been shown to antagonize the inhibitory effects of 5-HT1B/1D agonists on neurotransmitter release in various brain regions.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.
Experimental Workflow
Caption: A typical workflow for a radioligand binding assay to determine receptor affinity.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing the human 5-HT1B or 5-HT1D receptor are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a range of concentrations of this compound (or vehicle for total binding), a fixed concentration of a suitable radioligand (e.g., [3H]GR125743), and the membrane preparation. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 5-HT).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of GR127935 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes a general method for assessing the effect of GR127935 on extracellular serotonin levels in the brain of freely moving animals, such as guinea pigs.
Experimental Workflow
Caption: A standard workflow for in vivo microdialysis experiments.
Detailed Methodology:
-
Surgical Procedure: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery for a specified period.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular serotonin.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Post-Dosing Collection: Dialysate samples continue to be collected for several hours following drug administration.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The results are typically expressed as a percentage change from the baseline levels.
Signaling Pathways
As an antagonist, GR127935 blocks the downstream signaling initiated by the activation of 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.
5-HT1B/1D Receptor Signaling Pathway
Caption: The signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of GR127935.
Activation of 5-HT1B/1D receptors by serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and ultimately modulates downstream cellular processes, including the inhibition of neurotransmitter release from the presynaptic terminal. By blocking this receptor, GR127935 prevents these inhibitory effects, thereby leading to an increase in neurotransmitter release.
Preclinical Safety and Toxicology
Comprehensive public data on the preclinical safety and toxicology of this compound is limited, which is typical for compounds that do not advance to later stages of clinical development. Standard preclinical toxicology packages for a new chemical entity would include assessments of acute and repeat-dose toxicity in at least two species (one rodent, one non-rodent), safety pharmacology studies to evaluate effects on major organ systems (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays. The lack of publicly available data suggests that either such studies were not conducted extensively, or the results did not support further development.
Clinical Trials
A thorough search of clinical trial registries (such as ClinicalTrials.gov) does not reveal any registered clinical trials specifically for GR127935. This indicates that the compound likely did not proceed to human testing, or if it did, it was in very early, non-registrational studies that were not publicly disclosed. The decision to halt the development of a compound at the preclinical or very early clinical stage can be due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, evidence of toxicity, lack of efficacy in relevant models, or strategic business decisions.
Conclusion
This compound remains a valuable pharmacological tool for the study of 5-HT1B and 5-HT1D receptors. Its high potency and selectivity have allowed for a more precise understanding of the role of these receptors in regulating serotonergic and other neurotransmitter systems. While its own path to clinical application was not realized, the knowledge gained from its use in preclinical research continues to inform the development of new therapeutic agents targeting the serotonin system for a variety of CNS disorders. This technical guide serves as a consolidated resource for researchers utilizing or investigating this important compound.
References
GR127935 Hydrochloride: A Comprehensive Technical Guide to its Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of GR127935 hydrochloride, a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors. This document details its binding affinity, experimental protocols for its characterization, and the associated signaling pathways.
Core Compound Profile
This compound is a highly selective antagonist of the 5-HT1B and 5-HT1D receptors, making it a valuable tool for research into the physiological and pathological roles of these receptors. Its selectivity is a key feature, with over 100-fold greater affinity for 5-HT1B/1D receptors compared to other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data available in the public domain.
Table 1: Binding Affinity (pKi) of this compound at Serotonin Receptors
| Receptor Subtype | Species/Cell Line | pKi | Reference |
| 5-HT1B | Rat | 8.5 | [1] |
| 5-HT1D | Guinea Pig | 8.5 | [1] |
Table 2: Functional Antagonist Activity (pA2) of this compound
| Receptor Subtype | Cell Line | Assay Type | pA2 | Reference |
| Human 5-HT1Dα | CHO | cAMP Accumulation | 8.6 | [2] |
| Human 5-HT1Dβ | CHO | cAMP Accumulation | 9.7 | [2] |
| Human 5-HT1Dα | CHO | [35S]GTPγS Binding | 8.5 | [2] |
| Human 5-HT1Dβ | CHO | [35S]GTPγS Binding | 9.1 | [2] |
Table 3: Partial Agonist Activity (pEC50) of this compound
| Receptor Subtype | Cell Line | Assay Type | pEC50 | Emax (% of control) | Reference |
| Human 5-HT1Dα | CHO | [35S]GTPγS Binding | 8.6 | 29 | [2] |
| Human 5-HT1Dβ | CHO | [35S]GTPγS Binding | 9.7 | 31 | [2] |
Signaling Pathways
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: A tritiated ligand with high affinity for the receptor, such as [3H]-5-carboxamidotryptamine ([3H]-5-CT), is commonly used.
-
Test Compound: this compound is serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.
-
-
Incubation: The membranes, radioligand (at a concentration close to its Kd), and the test compound (or vehicle/non-specific control) are incubated in a final volume (e.g., 250 µL) in a 96-well plate. Incubation is typically carried out at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of GR127935 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.
-
Assay Components:
-
[35S]GTPγS: A radiolabeled, non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate (B83284) is included to facilitate the exchange for [35S]GTPγS upon receptor activation.
-
Test Compound: this compound is added to assess its antagonist properties against a known agonist.
-
Agonist: A known 5-HT1B/1D receptor agonist (e.g., 5-HT) is used to stimulate G-protein activation.
-
-
Incubation: Membranes are pre-incubated with the test compound (GR127935) before the addition of the agonist. Following agonist addition, [35S]GTPγS is added, and the mixture is incubated (e.g., for 60 minutes at 30°C) to allow for G-protein activation and radiolabel binding.
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: To determine the antagonist potency (pA2), concentration-response curves for the agonist are generated in the presence of various concentrations of GR127935. The rightward shift of the agonist dose-response curve is then analyzed using a Schild plot.
cAMP Accumulation Assay
This functional assay measures the downstream effect of 5-HT1B/1D receptor activation on the intracellular second messenger, cAMP. As these receptors are Gi/o-coupled, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Methodology:
-
Cell Culture: Whole cells expressing the 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to produce a measurable baseline level of cAMP.
-
Cells are incubated with a known 5-HT1B/1D agonist in the presence and absence of various concentrations of GR127935.
-
-
Detection: The intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The ability of GR127935 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The antagonist potency (pA2) is determined by Schild analysis of the agonist concentration-response curves in the presence of the antagonist.
References
GR127935 Hydrochloride: A Comprehensive Selectivity Profile Over 5-HT Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptor subtypes. This technical guide provides an in-depth analysis of its selectivity profile across a range of 5-hydroxytryptamine (5-HT) receptors. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: Binding Affinity and Functional Antagonism
The selectivity of this compound is demonstrated through its binding affinity (Ki) and functional antagonist potency (KB or pA2) at various 5-HT receptor subtypes. The following tables summarize the available quantitative data, providing a clear comparison of its activity across the 5-HT receptor family.
Table 1: Binding Affinity (Ki) of GR127935 at Human 5-HT Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) | Assay Type | Radioligand | Cell Line | Source |
| 5-HT1A | ~6.0 | ~1000 | Radioligand Binding | [³H]8-OH-DPAT | - | [1] |
| 5-HT1B | 8.6 | 2.5 | Radioligand Binding | [³H]Serotonin | CHO cells | [1] |
| 5-HT1D | 9.0 | 1.0 | Radioligand Binding | [³H]Serotonin | CHO cells | [1] |
| 5-HT1E | 5.4 | 3981 | Radioligand Binding | [³H]Serotonin | - | [1] |
| 5-HT1F | 6.4 | 398 | Radioligand Binding | [³H]Serotonin | - | [1] |
| 5-HT2A | 7.4 | 39.8 | Radioligand Binding | - | - | [2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of GR127935 at 5-HT Receptor Subtypes
| Receptor Subtype | Potency (KB in nM) | Functional Assay | Agonist | Cell Line | Source |
| 5-HT1A | Weak and partial antagonist at 10 µM | cAMP Formation Inhibition | 5-HT | HeLa cells | [3] |
| 5-HT1B (opossum) | Partial and less pronounced antagonism at 1 µM | cAMP Formation Inhibition | 5-HT | OK cells | [3] |
| 5-HT1Dα (human) | Partial and less pronounced antagonism at 1 µM | cAMP Formation Inhibition | 5-HT | CHO-K1 cells | [3] |
| 5-HT1Dβ (human) | 1.3 | cAMP Formation Inhibition | 5-HT | CHO-K1 cells | [3] |
| 5-HT2A | Moderate blocking property at high doses | In vivo pressor response | DOI | - | [2] |
| 5-HT3 | No significant interaction | In vivo von Bezold-Jarisch reflex | 5-HT | - | [2] |
| 5-HT4 | No significant interaction | In vivo pig tachycardia | 5-HT | - | [2] |
| 5-HT7 | No significant interaction | In vivo cat tachycardia | 5-HT | [2] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of GR127935 for a specific 5-HT receptor subtype by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]-Serotonin for 5-HT1B/1D receptors).
-
This compound: Stock solution of known concentration.
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 4 mM CaCl₂).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM serotonin).
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and homogenize in ice-cold incubation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Incubation buffer.
-
Varying concentrations of this compound.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
For total binding wells, add vehicle instead of GR127935.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the GR127935 concentration. Determine the IC50 value (the concentration of GR127935 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Functional Assay
Objective: To determine the functional antagonist activity (KB) of GR127935 at Gi/o-coupled 5-HT receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO-K1 or other suitable cells stably expressing the human Gi/o-coupled 5-HT receptor of interest.
-
Assay Medium: Typically a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
5-HT Agonist: A known agonist for the receptor of interest (e.g., 5-HT).
-
This compound: Stock solution of known concentration.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Wash the cells with assay medium and then pre-incubate them with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the 5-HT agonist along with a fixed concentration of forskolin to all wells. The forskolin concentration should be chosen to elicit a submaximal stimulation of cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of GR127935. The antagonist potency (KB) can be calculated using the Schild equation, which relates the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) to the antagonist concentration.
Mandatory Visualizations
Caption: 5-HT1B/1D Receptor Signaling Pathway and GR127935 Antagonism.
References
- 1. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. blossombio.com [blossombio.com]
- 3. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Characterization of GR127935 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Its high affinity for these receptor subtypes has established it as a critical pharmacological tool for investigating the physiological and pathological roles of 5-HT1B/1D receptors. These receptors are implicated in a variety of processes, including the regulation of serotonin release, cerebral vasoconstriction, and nociceptive neurotransmission.[3][4] Consequently, GR127935 has been instrumental in preclinical research for conditions such as migraine, depression, and anxiety.[4][5] This guide provides a comprehensive overview of the pharmacological properties of GR127935, detailing its binding profile, functional activity, and the experimental protocols used for its characterization.
Receptor Binding Affinity
GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors, with remarkable selectivity over other serotonin receptor subtypes and different neurotransmitter receptors.[1] The binding affinity is typically quantified by the inhibition constant (Ki) or its negative logarithm (pKi), determined through radioligand binding assays.
Table 1: Receptor Binding Profile of GR127935
| Receptor Subtype | Species/Tissue | pKi Value | Selectivity Notes |
|---|---|---|---|
| 5-HT1B | Rat | 8.5[1] | >100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] |
| 5-HT1D | Guinea Pig | 8.5[1] | High selectivity against other receptor types.[1] |
| 5-HT2A | - | 7.4[6] | Possesses moderate 5-HT2A receptor blocking properties.[6] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of GR127935 for 5-HT1B/1D receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected CHO cells or specific brain regions).
-
A high-affinity radioligand for the target receptor (e.g., [3H]5-HT or [125I]iodocyanopindolol).[7]
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (GR127935).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of GR127935 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualization of Experimental Workflow
Functional Activity
While initially characterized as a silent antagonist, further studies have revealed that GR127935 can act as a partial agonist at human 5-HT1Dα and 5-HT1Dβ receptors, particularly in systems with high receptor expression.[9][10] Its functional activity is often assessed using GTPγS binding assays or by measuring its effect on second messenger systems like cyclic AMP (cAMP).
Table 2: Functional Activity Profile of GR127935
| Receptor Subtype | Assay Type | Activity | pA2 / pEC50 | Emax (% of 5-HT) |
|---|---|---|---|---|
| Human 5-HT1Dα | GTPγS Binding | Partial Agonist / Antagonist | pEC50: 8.6 / pA2: 8.5[9] | 29%[9] |
| Human 5-HT1Dβ | GTPγS Binding | Partial Agonist / Antagonist | pEC50: 9.7 / pA2: 9.1[9] | 31%[9] |
| Human 5-HT1Dβ | cAMP Inhibition | Silent Antagonist | KB: 1.3 nM[11] | No agonist activity observed.[11] |
| Rabbit Saphenous Vein | Contraction | Antagonist | Apparent pA2: 9.4[10] | - |
| Guinea Pig Jugular Vein | Relaxation | Antagonist | Apparent pA2: 10[10] | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocol: [35S]GTPγS Binding Assay
This assay measures G-protein activation following receptor stimulation and is a direct measure of receptor functionality.
Objective: To determine the potency (EC50) and efficacy (Emax) of GR127935 at 5-HT1B/1D receptors.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.[12]
-
Incubation: Incubate membranes with GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and varying concentrations of GR127935.[13]
-
Stimulation: Agonist or partial agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction is stopped, and membranes are collected by rapid filtration.[13]
-
Quantification: Radioactivity bound to the filters, representing activated G-proteins, is measured.[13]
-
Data Analysis: Data are plotted to generate concentration-response curves, from which pEC50 and Emax values are derived. To determine antagonist potency (pA2), the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of GR127935.
Signaling Pathways
5-HT1B and 5-HT1D receptors are members of the Gi/o-coupled receptor family.[14] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15] This primary signaling cascade can influence various downstream effectors, including ion channels and the MAPK pathway, ultimately modulating neurotransmitter release.[14][15]
Visualization of 5-HT1B/1D Receptor Signaling
In Vivo Characterization
In vivo studies are crucial for understanding the physiological effects of GR127935. These studies often involve animal models to assess its impact on behavior, neurotransmitter levels, and physiological responses.
Key Findings from In Vivo Studies:
-
Neurotransmitter Release: As an antagonist of presynaptic 5-HT1B/1D autoreceptors, GR127935 is expected to increase serotonin release.[16] However, results have been mixed. Some studies show it increases 5-HT metabolism, while others report no significant effect on extracellular 5-HT levels when administered alone.[17][18] Its effect is more pronounced when co-administered with a serotonin reuptake inhibitor like paroxetine.[18]
-
Behavioral Effects: In animal models of learning, GR127935 has been shown to increase the consolidation of learning, suggesting a role for 5-HT1B/1D receptors in cognitive processes.[19] It also blocks the anti-aggressive effects of 5-HT1B agonists.[2]
-
Cardiovascular Effects: GR127935 potently antagonizes the hypotensive and carotid blood flow decreases induced by the 5-HT1-like receptor agonist sumatriptan.[6]
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1B/1D receptor antagonist. Its profile, defined by high binding affinity and complex functional activity (ranging from silent antagonism to partial agonism depending on the system), makes it an invaluable tool for neuropharmacology research.[9][11] The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the study of the serotonergic system and the development of novel therapeutics targeting 5-HT1B/1D receptors.
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. GR-127935 - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activity: a new approach toward efficient antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with GR127935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
GR127935 Hydrochloride: An In-Depth Technical Guide on its Role in Serotonin Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GR127935 hydrochloride, a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. The document details its chemical properties, mechanism of action, and its modulatory role in serotonergic neurotransmission. A thorough compilation of its binding affinity and functional potency at various receptors is presented in tabular format for easy reference. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals involved in neuroscience and drug development, offering a deep dive into the pharmacological profile of this compound and its utility as a research tool.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial monoamine neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7). The 5-HT1 receptor subfamily includes the 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway. These receptors are of significant interest as they function as both autoreceptors on presynaptic serotonin neurons, regulating serotonin synthesis and release, and as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters.
This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors. Its high affinity and selectivity for these receptors make it an ideal probe for in vitro and in vivo studies. This guide aims to provide a detailed technical overview of this compound, its interaction with the serotonin system, and methodologies for its investigation.
Chemical Properties of this compound
This compound is the hydrochloride salt of GR127935. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride |
| CAS Number | 148642-42-6[1][2] |
| Chemical Formula | C₂₉H₃₁N₅O₃ · HCl[1][2] |
| Molecular Weight | 534.06 g/mol (hydrochloride salt)[2][3] |
| Appearance | Off-white solid[1] |
| Solubility | Soluble in water[1][3] |
Pharmacological Profile
Mechanism of Action
GR127935 acts as a potent and selective competitive antagonist at 5-HT1B and 5-HT1D receptors. By blocking these receptors, it inhibits the effects of endogenous serotonin and other 5-HT1B/1D receptor agonists. The 5-HT1B and 5-HT1D receptors are negatively coupled to adenylyl cyclase through Gi/o proteins.[3] Their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] GR127935, as an antagonist, prevents this signaling cascade. Furthermore, these receptors are involved in the modulation of ion channels and the mitogen-activated protein kinase (MAPK) pathway.[3]
Binding Affinity and Selectivity
GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors, with pKi values typically in the nanomolar range. It displays significant selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.
Table 1: Binding Affinity (pKi) of this compound at Various Receptors
| Receptor Subtype | Species | pKi (mean) | Notes |
| 5-HT1B | Rat | 8.5 | High affinity. |
| 5-HT1D | Guinea Pig | 8.5 | High affinity. |
| 5-HT1A | Human | <6.5 | Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT1A. |
| 5-HT2A | Human | <6.5 | Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT2A. |
| 5-HT2C | Human | <6.5 | Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT2C. |
Functional Potency
The antagonist potency of GR127935 has been characterized in various functional assays. These studies confirm its ability to block agonist-induced responses mediated by 5-HT1B and 5-HT1D receptors.
Table 2: Functional Antagonist Potency of this compound
| Receptor Subtype | Assay Type | Agonist Challenged | Cell/Tissue Preparation | Potency (pA₂ or pKb) |
| 5-HT1Dβ | cAMP Formation Inhibition | 5-HT | CHO-K1 cells expressing human 5-HT1Dβ receptors | 8.9 (pKb) |
| 5-HT1Dα | cAMP Formation Inhibition | 5-HT | CHO-K1 cells expressing human 5-HT1Dα receptors | Partial antagonist |
| 5-HT1B | GTPγS Binding | 5-CT | Rat C6-glial cells expressing human 5-HT1B receptors | Partial agonist |
| 5-HT1D | GTPγS Binding | 5-CT | Rat C6-glial cells expressing human 5-HT1D receptors | Partial agonist |
Note: In some assay systems, particularly GTPγS binding assays, GR127935 has been observed to exhibit partial agonist activity, especially at the 5-HT1D receptor.
Role in Serotonin Neurotransmission
As an antagonist of presynaptic 5-HT1B/1D autoreceptors, GR127935 can modulate the synthesis and release of serotonin. By blocking the inhibitory feedback mechanism mediated by these autoreceptors, GR127935 can lead to an increase in the extracellular concentration of serotonin in various brain regions. This effect is often more pronounced when administered in combination with a serotonin reuptake inhibitor.
In vivo microdialysis studies in animals have demonstrated that local administration of GR127935 into specific brain regions, such as the frontal cortex, can increase extracellular serotonin levels. This highlights its role in the tonic regulation of serotonergic activity.
Signaling Pathways
The 5-HT1B and 5-HT1D receptors primarily signal through the Gi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can also modulate the activity of various downstream effectors, including ion channels and other signaling proteins. Additionally, these receptors have been shown to activate the MAPK/ERK signaling cascade.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of GR127935 for 5-HT1B or 5-HT1D receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-GR125743 for 5-HT1B/1D)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
96-well plates
-
Filter mats (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
GR127935 solution or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration close to its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Measurement
This protocol describes a method to assess the antagonist effect of GR127935 on agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells)
-
This compound
-
5-HT1B/1D receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the 5-HT1B/1D receptor agonist in the presence of forskolin. The agonist concentration should be at or near its EC₈₀ for cAMP inhibition.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of GR127935 to determine its IC₅₀ for the antagonism of the agonist effect. A Schild analysis can be performed to determine the pA₂ value.
In Vivo Microdialysis
This protocol provides a general framework for an in vivo microdialysis experiment to measure the effect of GR127935 on extracellular serotonin levels in a specific brain region of a freely moving animal.
Materials:
-
Animal model (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Surgical instruments
-
Dental cement
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD) for serotonin analysis
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline and plot the time course of the effect.
Conclusion
This compound is a powerful and selective tool for investigating the role of 5-HT1B and 5-HT1D receptors in the central nervous system. Its well-characterized pharmacological profile, including its high binding affinity and potent antagonist activity, makes it an invaluable ligand for a wide range of in vitro and in vivo studies. This technical guide has provided a comprehensive summary of its chemical properties, mechanism of action, and effects on serotonin neurotransmission, along with detailed experimental protocols and visual representations of key processes. It is hoped that this resource will aid researchers in designing and executing robust experiments to further unravel the complex functions of the serotonergic system and the therapeutic potential of targeting 5-HT1B/1D receptors.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with GR127935 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GR127935 hydrochloride, a potent and selective 5-HT1B/1D receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and a typical experimental workflow.
Data Presentation
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Receptor Binding Affinity and Selectivity of GR127935
| Receptor | Species | pKi |
| 5-HT1B | Rat | 8.5 |
| 5-HT1D | Guinea Pig | 8.5 |
| 5-HT1A | - | >100-fold lower affinity |
| 5-HT2A | - | >100-fold lower affinity |
| 5-HT2C | - | >100-fold lower affinity |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Route of Administration | Value |
| Cmax (Maximum Concentration) | Data Not Available | - | - |
| Tmax (Time to Maximum Concentration) | Data Not Available | - | - |
| Half-life (t1/2) | Data Not Available | - | - |
| Bioavailability | Data Not Available | - | - |
Table 3: Exemplary In Vivo Studies with this compound
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference Study |
| Guinea Pig | Intravenous (i.v.) | 0.002 - 20,000 µg/kg | Investigation of dorsal raphe cell firing.[1] | Sprouse et al. (1997) |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Increased consolidation of learning. | Meneses (1998) |
| Rat | Intravenous (i.v.) | 1 - 5 mg/kg | No significant effect on extracellular 5-HT when administered alone.[2] | Gobert et al. (1997) |
| Mouse | Not Specified | Not Specified | Attenuation of the behavioral effects of a 5-HT1A/B agonist. | O'Neill et al. (1996) |
Signaling Pathway
This compound acts as an antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the inhibitory G protein, Gαi/o. Upon activation by serotonin (B10506), these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway. By blocking these receptors, GR127935 prevents the downstream signaling cascade initiated by serotonin binding.
Caption: Simplified signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of this compound.
Experimental Protocols
The following are detailed, synthesized protocols for in vivo microdialysis and electrophysiology studies with this compound, based on established methodologies.
In Vivo Microdialysis Protocol in Rats
Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., serotonin) in a specific brain region.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle: Sterile 0.9% saline
-
Anesthetic: Isoflurane or a ketamine/xylazine cocktail
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2, buffered to pH 7.4
-
HPLC-ECD system for neurotransmitter analysis
Procedure:
-
Animal Surgery and Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).
-
Implant a guide cannula stereotaxically and secure it with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound via the desired route (e.g., i.p. injection of 1-10 mg/kg).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate for neurotransmitter content using HPLC-ECD.
-
Quantify the neurotransmitter levels and express the data as a percentage of the baseline.
-
In Vivo Electrophysiology Protocol in Guinea Pigs
Objective: To investigate the effect of this compound on the firing rate of neurons in a specific brain region (e.g., dorsal raphe nucleus).
Materials:
-
Adult male guinea pigs (e.g., Dunkin-Hartley)
-
This compound
-
Vehicle: Sterile 0.9% saline
-
Anesthetic: Urethane or other suitable anesthetic
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Intravenous catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig and place it in the stereotaxic frame.
-
Insert an intravenous catheter for drug administration.
-
Perform a craniotomy to expose the target brain area.
-
-
Electrophysiological Recording:
-
Slowly lower a recording microelectrode into the target brain region to isolate single-unit neuronal activity.
-
Record the baseline firing rate of a spontaneously active neuron for a stable period (e.g., 5-10 minutes).
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer a bolus i.v. injection of this compound at the desired dose (e.g., 20 µg/kg).[1]
-
Record the neuronal firing rate continuously before, during, and after drug administration.
-
-
Data Analysis:
-
Analyze the change in neuronal firing rate following drug administration.
-
Express the data as a change in firing frequency (Hz) or as a percentage of the baseline firing rate.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
Application Notes: GR127935 Hydrochloride in Rat Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are critical in the pathophysiology of migraine. They are the primary targets for the triptan class of drugs, which are 5-HT1B/1D receptor agonists used for the acute treatment of migraine. In preclinical research, GR127935 serves as an invaluable pharmacological tool to investigate the role of the 5-HT1B/1D signaling pathway in migraine-like pain and associated symptoms. By selectively blocking these receptors, researchers can elucidate the mechanisms of action of novel therapeutics, validate animal models, and probe the endogenous serotonergic system's contribution to trigeminal nociception.
These application notes provide an overview of the use of GR127935 in common rat models of migraine, summarizing dosages and experimental designs to facilitate future research.
Mechanism of Action in Migraine Models
The trigeminal vascular system is central to migraine pathology. Activation of trigeminal nerves leads to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), causing vasodilation and neurogenic inflammation of dural blood vessels, which is perceived as pain. Serotonin (5-HT) modulates this system via 5-HT1B and 5-HT1D receptors:
-
5-HT1B Receptors: Located on the smooth muscle of cranial blood vessels, their activation leads to vasoconstriction.
-
5-HT1D Receptors: Primarily found presynaptically on trigeminal nerve terminals, their activation inhibits the release of CGRP and other pro-inflammatory neuropeptides.
GR127935, as an antagonist, blocks these effects. Its administration is expected to inhibit the therapeutic actions of 5-HT1B/1D agonists (like sumatriptan) or to reveal the baseline activity of the endogenous serotonin system in a given migraine model.
Data Summary: this compound Dosage
The following table summarizes dosages of GR127935 used in various experimental contexts in rats. Note that specific studies using GR127935 to directly treat migraine-like symptoms are limited; it is more commonly used as a selective antagonist to confirm the 5-HT1B/1D-mediated effects of other compounds.
| Experimental Context | Rat Strain | Dosage | Route of Administration | Key Finding/Application | Reference |
| Learning & Memory Consolidation | Wistar | 10 mg/kg | Intraperitoneal (i.p.) | Increased consolidation of learning, demonstrating CNS activity. | [2] |
| Cardiovascular (Hypotension Model) | Not Specified | 1 mg/kg | Intravenous (i.v.) | Used in combination with other antagonists to characterize a 5-CT-induced hypotensive mechanism. | [3] |
Note: While these studies do not directly assess migraine endpoints, they establish effective doses of GR127935 for achieving significant central nervous system and systemic 5-HT1B/1D receptor blockade in rats.
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model
The systemic administration of nitroglycerin (NTG), a nitric oxide donor, is a reliable method for inducing migraine-like pain and allodynia in rats.[4][5] This model is used to test the efficacy of acute migraine treatments.
Objective: To use GR127935 to determine if the therapeutic effect of a test compound is mediated through 5-HT1B/1D receptors in the NTG model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol)[6]
-
This compound, dissolved in sterile saline or vehicle
-
Test compound (e.g., a 5-HT1B/1D agonist like sumatriptan)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Acclimatization: Allow rats to acclimate to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Testing: Measure baseline periorbital and/or hind paw mechanical withdrawal thresholds using von Frey filaments.
-
Drug Administration (Antagonist): Administer GR127935 (e.g., 1-10 mg/kg, i.p.) or its vehicle. The timing should be selected based on the known pharmacokinetics to ensure peak receptor occupancy coincides with the administration of the agonist. A 30-minute pretreatment time is common.
-
Drug Administration (Agonist/Test Compound): Administer the test compound or its vehicle.
-
Migraine Induction: 30 minutes after the test compound administration, induce migraine-like symptoms by injecting NTG (10 mg/kg, i.p.).[6]
-
Post-NTG Behavioral Testing: Assess mechanical withdrawal thresholds at multiple time points after NTG injection (e.g., 60, 90, 120, and 240 minutes).[6]
-
Data Analysis: Compare the withdrawal thresholds between groups. If the test compound's ability to prevent NTG-induced hyperalgesia is reversed by GR127935, it suggests the effect is mediated by 5-HT1B/1D receptors.
Dural Stimulation Model
This model involves the direct chemical or electrical stimulation of the dura mater, mimicking the activation of trigeminal afferents that occurs in migraine.[7][8][9]
Objective: To investigate the role of 5-HT1B/1D receptors in modulating nociceptive signals originating from the dura mater.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with surgically implanted dural cannula
-
Inflammatory Soup (IS) solution (containing histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2) or other chemical irritant[10]
-
This compound solution
-
Anesthetic (e.g., isoflurane) for cannula implantation surgery
-
Von Frey filaments
Procedure:
-
Surgical Preparation: Under anesthesia, surgically implant a guide cannula over the dura mater and allow for a recovery period of at least 5-7 days.
-
Baseline Testing: Establish stable baseline mechanical withdrawal thresholds in awake, freely moving rats.
-
Drug Administration: Administer GR127935 or vehicle (i.p. or i.v.).
-
Dural Stimulation: After the appropriate pretreatment time, infuse a small volume (e.g., 10 µL) of IS onto the dura through the implanted cannula.[10]
-
Behavioral Assessment: Measure periorbital and hind paw withdrawal thresholds at regular intervals (e.g., 30, 60, 120, 180 minutes) post-stimulation.
-
Data Analysis: Analyze the data to determine if GR127935 pretreatment alters the development or severity of IS-induced allodynia.
Visualizations
Signaling Pathway of the Trigeminal System in Migraine
Caption: Role of 5-HT1B/1D receptors and GR127935 in the trigeminal system.
General Experimental Workflow for Migraine Models
Caption: A typical experimental workflow for testing compounds in rat migraine models.
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR-127935-sensitive mechanism mediating hypotension in anesthetized rats: are 5-HT5B receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. Episodic Dural Stimulation in Awake Rats: A Model for Recurrent Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dural stimulation in rats causes BDNF-dependent priming to subthreshold stimuli including a migraine trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling headache and migraine and its pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Episodic dural stimulation in awake rats: a model for recurrent headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1] In behavioral neuroscience, it serves as a critical tool for elucidating the role of these receptors in various physiological and pathological processes, including anxiety, depression, and learning and memory. These application notes provide detailed protocols for the administration of this compound and its use in key behavioral assays.
Physicochemical Properties and Solution Preparation
This compound is typically supplied as a solid. For in vivo studies, it is commonly dissolved in a sterile vehicle suitable for parenteral administration.
Protocol for Solution Preparation:
-
Vehicle Selection: A common vehicle for intraperitoneal (i.p.) injection is sterile 0.9% saline.
-
Concentration Calculation: Determine the required concentration based on the desired dose (e.g., in mg/kg) and the injection volume. A typical injection volume for mice is 10 ml/kg.[2]
-
Dissolution: Weigh the appropriate amount of this compound and dissolve it in the calculated volume of sterile saline. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Sterilization: If not prepared from sterile components in a sterile environment, the final solution should be filter-sterilized using a 0.22 µm syringe filter before administration.
-
Storage: Prepared solutions should be stored appropriately, typically protected from light, and used within a specified timeframe to ensure stability.
Administration Route
The most common route for administering this compound in rodent behavioral studies is intraperitoneal (i.p.) injection. This route allows for rapid systemic absorption.
Protocol for Intraperitoneal (i.p.) Injection in Mice:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring a firm but not overly restrictive grip. The animal's head should be tilted slightly downwards.[3]
-
Injection Site: Identify the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the cecum, bladder, or other internal organs.[2]
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the identified quadrant.[2]
-
Injection: Gently aspirate to ensure no bodily fluids are drawn into the syringe, then slowly and steadily depress the plunger to administer the solution.
-
Withdrawal: Withdraw the needle smoothly and return the animal to its home cage.
-
Monitoring: Observe the animal for a short period post-injection for any signs of distress.
Key Behavioral Assays
Locomotor Activity
Locomotor activity is a fundamental behavioral measure often assessed to control for potential confounding effects of a compound on motor function or to study its stimulant or depressant properties.
Experimental Protocol for Locomotor Activity Assessment:
-
Habituation: Prior to testing, habituate the animals to the testing room for at least 60 minutes. On testing day, habituate the animals to the locomotor activity chambers for a set period (e.g., 30 minutes) before drug administration.[4]
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Data Collection: Immediately place the animal back into the locomotor activity chamber and record activity for a defined period (e.g., 60 minutes).[5] Activity is typically measured as distance traveled, number of beam breaks, or rearing frequency.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).[5]
Elevated Plus-Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Protocol for the Elevated Plus-Maze:
-
Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[6]
-
Habituation: Acclimatize the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle i.p. at a specified pretreatment time (e.g., 30 minutes) before testing.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.[7]
-
Data Recording: Record the session using a video camera. An automated tracking system or a trained observer can score the time spent in and the number of entries into the open and closed arms.[7]
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general activity.
Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for potential antidepressant effects of novel compounds. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable cylinder of water.
Experimental Protocol for the Forced Swim Test in Mice:
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[8]
-
Drug Administration: Administer this compound or vehicle i.p. at a specified pretreatment time (e.g., 30-60 minutes) before the test.
-
Test Procedure: Gently place the mouse into the water-filled cylinder. The total test duration is typically 6 minutes.[9]
-
Data Scoring: The behavior is typically recorded during the last 4 minutes of the test. A trained observer scores the duration of immobility, which is defined as the lack of all movement except for that necessary to keep the head above water.[9]
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Quantitative Data
| Behavioral Assay | Species | Administration Route | Dose (mg/kg) | Effect | Reference |
| Locomotor Activity | Rat (Wistar-Kyoto Hyperactive) | IP | 3.3 and 10 | Prevented RU 24969-induced hyperlocomotion | [1] |
| Locomotor Activity | Rat (Wistar-Kyoto Hyperactive) | IP | 3.3 | No effect on D-amphetamine-induced hyperlocomotion | [1] |
Note: Specific quantitative data for this compound in the elevated plus-maze and forced swim test were not available in the searched literature. The protocols provided are based on general methodologies for these assays.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General Experimental Workflow for Behavioral Studies.
References
- 1. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. va.gov [va.gov]
- 5. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GR127935 Hydrochloride in Cocaine Addiction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GR127935 hydrochloride, a potent and selective 5-HT1B/1D receptor antagonist, in preclinical cocaine addiction research. Detailed protocols for key behavioral and neurochemical experiments are provided to guide researchers in investigating the therapeutic potential of targeting the serotonin (B10506) 1B and 1D receptors for the treatment of cocaine use disorder.
Introduction
Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and use. The neurobiology of cocaine addiction is complex, with the mesolimbic dopamine (B1211576) system playing a crucial role in the rewarding and reinforcing effects of the drug.[1] Cocaine blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine in brain regions such as the nucleus accumbens (NAc).[2] While the dopamine system is a primary target for understanding addiction, the serotonin (5-HT) system also plays a significant modulatory role.
This compound is a selective antagonist of 5-HT1B and 5-HT1D receptors.[3][4] These receptors are located both presynaptically as autoreceptors on serotonin neurons and as heteroreceptors on other types of neurons, including GABAergic interneurons in the ventral tegmental area (VTA).[5][6] By blocking these receptors, GR127935 can modulate the release of various neurotransmitters, including dopamine, and has shown potential in reducing drug-seeking behavior.[4]
Physicochemical Properties and Receptor Binding Affinity of this compound
A clear understanding of the properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 534.06 g/mol | [3] |
| Solubility | Soluble to 100 mM in water | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Storage | Desiccate at room temperature | [3] |
| Vehicle for in vivo administration | Sterile 0.9% saline | [7] |
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| 5-HT1B | 8.5 | Rat | [3] |
| 5-HT1D | 8.5 | Guinea Pig | [3] |
| 5-HT1A, 5-HT2A, 5-HT2C | >100-fold lower affinity | Various | [3] |
Signaling Pathways
GR127935 acts by blocking the downstream signaling of 5-HT1B and 5-HT1D receptors. These G-protein coupled receptors are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] In the context of cocaine addiction, a key mechanism involves the 5-HT1B heteroreceptors located on GABAergic interneurons in the VTA. By blocking the inhibitory effect of serotonin on these interneurons, GR127935 can lead to an increase in GABA release. This, in turn, can inhibit the firing of dopamine neurons projecting to the nucleus accumbens, thereby potentially reducing the rewarding effects of cocaine.[5][6]
Experimental Protocols
The following are detailed protocols for commonly used preclinical models of cocaine addiction.
Intravenous Cocaine Self-Administration in Rats
This model assesses the reinforcing properties of cocaine.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Surgery: Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal. Allow a 5-7 day recovery period.
-
Apparatus: Use standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for intravenous infusions.
-
Training:
-
Place the rat in the operant chamber for 2-hour daily sessions.
-
A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light and tone).
-
A press on the inactive lever has no programmed consequences.
-
Training continues until a stable baseline of responding is established (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
GR127935 Administration:
-
Dissolve this compound in sterile 0.9% saline.
-
Administer GR127935 (e.g., 1, 3, or 10 mg/kg, intraperitoneally) 30 minutes before the self-administration session. A vehicle control group should be included.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of cocaine infusions received.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of GR127935 on cocaine intake.
-
Quantitative Data on Cocaine Self-Administration:
| Cocaine Dose (mg/kg/infusion) | Session Duration (hours) | Number of Infusions (Mean ± SEM) |
| 0.25 | 6 | 45 ± 5 |
| 0.5 | 6 | 60 ± 7 |
| 1.0 | 6 | 55 ± 6 |
| 2.0 | 6 | 40 ± 4 |
Note: This table represents typical data and may vary based on experimental conditions.[3][9][10][11]
Reinstatement of Cocaine-Seeking Behavior
This model mimics relapse to drug-seeking after a period of abstinence.
Experimental Workflow:
Methodology:
-
Acquisition and Extinction:
-
Train rats on cocaine self-administration as described above.
-
Following stable responding, begin extinction sessions where active lever presses no longer result in cocaine infusions or cue presentations.
-
Continue extinction until responding is significantly reduced (e.g., less than 25% of the baseline responding).
-
-
GR127935 Administration: Administer GR127935 or vehicle 30 minutes before the reinstatement test. A dose of 3 mg/kg has been shown to be effective in reversing the effects of a 5-HT1B agonist on cocaine-seeking.[12]
-
Reinstatement Test:
-
Cue-Induced Reinstatement: Place the rat in the operant chamber and present the cocaine-associated cues (light and tone) contingent on an active lever press, but without cocaine infusion.
-
Stress-Induced Reinstatement: Expose the rat to a brief stressor (e.g., intermittent footshock) immediately before the session.
-
Drug-Primed Reinstatement: Administer a non-contingent "priming" injection of cocaine (e.g., 5-10 mg/kg, i.p.) before the session.
-
-
Data Analysis: Record and analyze the number of active and inactive lever presses during the reinstatement session.
Quantitative Data on Reinstatement of Cocaine-Seeking:
| Condition | Treatment | Active Lever Presses (Mean ± SEM) |
| Extinction | Vehicle | 5 ± 2 |
| Cue-Reinstatement | Vehicle | 25 ± 5 |
| Cue-Reinstatement | GR127935 (3 mg/kg) | 12 ± 3 |
Note: This table represents hypothetical data illustrating the potential effect of GR127935 and should be confirmed by experimental studies.
In Vivo Microdialysis to Measure Dopamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Experimental Workflow:
Methodology:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the nucleus accumbens. Allow for a 2-3 day recovery period.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples (e.g., every 20 minutes) to establish a stable dopamine level.
-
-
Drug Administration: Administer GR127935, cocaine, or a combination of both.
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals after drug administration.
-
Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis: Express dopamine levels as a percentage of the baseline and analyze the data to determine the effects of the treatments on dopamine release.
Quantitative Data on Cocaine-Induced Dopamine Release:
| Treatment | Peak Dopamine Increase in NAc (% of Baseline) |
| Cocaine (15 mg/kg, i.p.) | 400-600% |
| GR127935 (3 mg/kg) + Cocaine (15 mg/kg) | Attenuation expected (quantitative data needed from specific studies) |
Note: The effect of GR127935 on cocaine-induced dopamine release needs to be empirically determined.
c-Fos Immunohistochemistry for Neuronal Activation
c-Fos is an immediate early gene whose protein product is used as a marker for recent neuronal activity.
Methodology:
-
Behavioral Procedure: Conduct a cocaine self-administration or reinstatement experiment as described above.
-
Perfusion and Tissue Processing: 90-120 minutes after the behavioral session, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Remove the brain and post-fix in paraformaldehyde.
-
Section the brain on a cryostat or vibratome.
-
Perform immunohistochemistry using an antibody against the c-Fos protein.
-
-
Microscopy and Analysis:
Quantitative Data on Cocaine-Induced c-Fos Expression:
| Brain Region | Condition | c-Fos Positive Cells/mm² (Illustrative) |
| Nucleus Accumbens Core | Saline | 50 |
| Nucleus Accumbens Core | Cocaine | 250 |
| Nucleus Accumbens Core | Cocaine + GR127935 | Attenuation expected |
Note: This table provides illustrative data. The actual number of c-Fos positive cells will vary depending on the specific experimental parameters.[15][16]
Conclusion
This compound provides a valuable tool for investigating the role of the 5-HT1B/1D receptors in cocaine addiction. The protocols outlined in these application notes offer a framework for researchers to explore the therapeutic potential of targeting this system. By utilizing these behavioral and neurochemical techniques, a deeper understanding of the complex neurocircuitry underlying cocaine addiction can be achieved, paving the way for the development of novel pharmacotherapies. Further research is warranted to establish a clear dose-response relationship for GR127935 in cocaine self-administration and reinstatement models and to fully elucidate its pharmacokinetic profile in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cocaine-induced locomotor activity and Fos expression in nucleus accumbens are sensitized for 6 months after repeated cocaine administration outside the home cage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GR-127935 [medbox.iiab.me]
- 5. Elevated Expression of 5-HT1B Receptors in Nucleus Accumbens Efferents Sensitizes Animals to Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gadconsulting.com [gadconsulting.com]
- 7. The Circuitry Mediating Cocaine-Induced Reinstatement of Drug-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-effect functions for cocaine self-administration: effects of schedule and dosing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerance to self-administration of cocaine in rats: time course and dose-response determination using a multi-dose method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-fos antisense in the nucleus accumbens blocks the locomotor stimulant action of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of rate of delivery of intravenous cocaine on self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Fos expression induced by cocaine-conditioned cues in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of GABA release by 5-HT1B receptors: An interplay with AMPA-receptors and voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
GR127935 Hydrochloride: A Potent Tool for Investigating Neurogenic Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, plasma protein extravasation, and mast cell degranulation. It is a key contributor to the pathophysiology of various conditions, notably migraine headaches. GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors, making it an invaluable pharmacological tool for elucidating the role of these receptors in neurogenic inflammation.
Mechanism of Action
This compound exerts its effects by competitively blocking 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors. In the context of neurogenic inflammation, these receptors are predominantly located on the presynaptic terminals of trigeminal sensory nerves. Activation of these inhibitory autoreceptors by serotonin or 5-HT1B/1D agonists like sumatriptan (B127528) leads to a decrease in the release of vasoactive neuropeptides. By antagonizing these receptors, this compound prevents this inhibitory effect, thereby facilitating the study of the downstream consequences of neuropeptide release. The signaling pathway involves the inhibition of adenylyl cyclase and modulation of MAP kinase pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | pKi | Reference(s) |
| 5-HT1B | Rat | - | 8.5 | [1] |
| 5-HT1D | Guinea Pig | - | 8.5 | [1] |
| 5-HT1D | Guinea Pig | Forebrain Homogenates | 9.7 ± 0.1 (pKD) | [2] |
| 5-HT1F | Guinea Pig | Forebrain Homogenates | 7.0 ± 0.2 (pKD) | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Effect | Effective Dose | Reference(s) |
| Dural Plasma Protein Extravasation | Rat | Reversal of sumatriptan-induced inhibition | 0.2 µmol/kg | [2] |
| Dural Plasma Protein Extravasation | Guinea Pig | Reversal of sumatriptan-induced inhibition | 2 µmol/kg | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and protocols described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water. For a 10 mM stock solution, dissolve 5.34 mg of this compound (MW: 534.06 g/mol ) in 1 mL of sterile, deionized water. Vortex to ensure complete dissolution. The stock solution can be stored at -20°C for several months. Further dilutions to working concentrations should be made in the appropriate experimental buffer on the day of the experiment.
In Vitro Protocol: CGRP Release from Cultured Trigeminal Neurons
This protocol allows for the investigation of this compound's ability to antagonize the inhibition of CGRP release from primary sensory neurons.
1. Culture of Trigeminal Ganglion Neurons:
-
Isolate trigeminal ganglia from neonatal rats.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Plate the dissociated cells onto poly-D-lysine-coated culture plates in a suitable growth medium (e.g., F12 medium supplemented with fetal bovine serum and nerve growth factor).
-
Maintain the cultures for 3-5 days to allow for neuronal process extension.
2. CGRP Release Assay:
-
Wash the cultured neurons with a HEPES-buffered saline (HBS) solution.
-
Pre-incubate the cells with this compound at various concentrations (e.g., 1 nM - 1 µM) or vehicle for 15-30 minutes.
-
Add a 5-HT1B/1D receptor agonist (e.g., sumatriptan, 10 µM) to the wells and incubate for a defined period (e.g., 10-15 minutes).
-
Induce CGRP release by depolarizing the neurons with a high concentration of potassium chloride (e.g., 50 mM KCl) for 10 minutes.
-
Collect the supernatant from each well.
-
Quantify the amount of CGRP in the supernatant using a commercially available CGRP enzyme immunoassay (EIA) kit.
3. Data Analysis:
-
Express the amount of CGRP released as a percentage of the control (KCl stimulation alone).
-
Plot the concentration-response curve for this compound and determine the IC50 value for the reversal of agonist-induced inhibition of CGRP release.
In Vivo Protocol 1: Dural Plasma Protein Extravasation in Rats
This model is a well-established method to quantify neurogenic inflammation in the dura mater, a key tissue in migraine pathophysiology.
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-350 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 65 mg/kg, i.p.).
-
Cannulate the femoral vein for intravenous administration of drugs and dyes.
-
Secure the animal in a stereotaxic frame.
2. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the superior sagittal sinus.
3. Drug Administration:
-
Administer this compound (e.g., 0.2 µmol/kg) or vehicle intravenously 15-30 minutes prior to the administration of a 5-HT1B/1D agonist.
-
Administer a 5-HT1B/1D agonist (e.g., sumatriptan) intravenously.
4. Induction and Quantification of Extravasation:
-
Administer Evans Blue dye (30 mg/kg, i.v.), which binds to plasma albumin.
-
Five minutes after dye administration, electrically stimulate the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).
-
After a set circulation time (e.g., 15-30 minutes post-stimulation), perfuse the animal with saline to remove intravascular dye.
-
Carefully dissect the dura mater.
-
Extract the Evans Blue from the dural tissue using formamide.
-
Quantify the amount of extracted dye spectrophotometrically at 620 nm.
In Vivo Protocol 2: Capsaicin-Induced Paw Edema in Rats
This model assesses neurogenic inflammation in a peripheral tissue.
1. Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize the animals to the experimental conditions.
2. Drug Administration:
-
Administer this compound or vehicle systemically (e.g., intraperitoneally or subcutaneously) or locally (intraplantar injection) at desired doses.
-
Administer a 5-HT1B/1D agonist systemically or locally.
3. Induction of Edema:
-
Inject a small volume (e.g., 50 µL) of capsaicin (B1668287) solution (e.g., 0.01-0.1% in saline/ethanol/Tween 80) into the plantar surface of the rat's hind paw.
4. Measurement of Edema:
-
Measure the paw volume using a plethysmometer at baseline and at various time points after capsaicin injection (e.g., 15, 30, 60, and 120 minutes).
-
Calculate the percentage increase in paw volume relative to the baseline.
5. Data Analysis:
-
Compare the paw edema in the this compound-treated groups to the vehicle and agonist-only control groups to determine the antagonistic effect.
Conclusion
This compound is a powerful and selective antagonist of 5-HT1B/1D receptors, making it an essential tool for investigating the role of these receptors in neurogenic inflammation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in vivo models, contributing to a deeper understanding of the mechanisms underlying neurogenic inflammation and the development of novel therapeutic strategies.
References
- 1. GR127935 is a potent antagonist of the 5-HT1-like receptor mediating contraction in the canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] It exhibits high affinity for these receptors, making it a valuable tool for investigating their roles in various physiological and pathological processes.[1][2] Notably, GR127935 also displays partial agonist activity at the 5-HT1D alpha receptor subtype, an important consideration in experimental design.[3] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study 5-HT1B/1D receptor signaling and function.
Mechanism of Action
This compound primarily functions by competitively blocking the binding of serotonin and other agonists to 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, GR127935 can prevent the agonist-induced decrease in cAMP. Furthermore, the Gβγ subunits of the dissociated G protein can modulate the activity of other downstream effectors, including ion channels and kinases within the mitogen-activated protein kinase (MAPK/ERK) pathway.
Data Presentation
The following tables summarize the quantitative data for this compound from in vitro studies.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Cell Line/Tissue | Radioligand | Parameter | Value | Reference |
| 5-HT1D (guinea pig) | Brain tissue | [3H]5-Carboxamidotryptamine | pKi | 8.5 | [1][2] |
| 5-HT1B (rat) | Brain tissue | [3H]5-Carboxamidotryptamine | pKi | 8.5 | [1][2] |
| 5-HT1D beta (human) | CHO-K1 cells | Not specified | KB | 1.3 nM | [3] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Receptor Subtype | Parameter | Value | Reference |
| cAMP Inhibition (as antagonist) | CHO-K1 cells | 5-HT1D beta (human) | Potent Antagonism | Not specified | [3] |
| cAMP Inhibition (as partial agonist) | CHO-K1 cells | 5-HT1D alpha (human) | Partial Agonism | Not specified | [3] |
| cAMP Inhibition (as partial agonist) | HeLa cells | 5-HT1A (human) | Weak Partial Agonism | Not specified | [3] |
Mandatory Visualizations
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water up to 100 mM.[2] For a 10 mM stock solution, dissolve 5.34 mg of this compound (MW: 534.06 g/mol ) in 1 mL of sterile, nuclease-free water.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 1: Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for 5-HT1B/1D receptors.
Materials:
-
Cell membranes prepared from a cell line endogenously or recombinantly expressing 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) is a suitable high-affinity agonist radioligand.
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT1B/1D agonist (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent cell cultures by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of this compound (for competition).
-
50 µL of [3H]5-CT at a concentration close to its Kd.
-
150 µL of cell membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the GR127935 concentration.
-
Determine the IC50 value (the concentration of GR127935 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
A cell line expressing 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).
-
This compound stock solution.
-
A 5-HT1B/1D receptor agonist (e.g., serotonin or sumatriptan).
-
Forskolin stock solution (to stimulate adenylyl cyclase).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere and grow overnight.
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add 50 µL of cell culture medium containing varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add 50 µL of cell culture medium containing the 5-HT1B/1D agonist (at its EC80 concentration) and a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the GR127935 concentration.
-
Determine the IC50 value, which represents the concentration of GR127935 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., neuroblastoma cell lines like SH-SY5Y, or other relevant cell types).
-
This compound stock solution.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the GR127935 concentration to determine the IC50 value, if any cytotoxic effect is observed.
-
References
Application Notes and Protocols for In Vivo Microdialysis with GR127935 Hydrochloride to Monitor Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) (5-HT) 1B and 1D receptors (5-HT1B/1D). These receptors play a crucial role in regulating the release of serotonin and other neurotransmitters, such as dopamine (B1211576). In vivo microdialysis is a widely used neurochemical technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This document provides detailed application notes and protocols for the use of this compound in in vivo microdialysis studies to investigate its effects on serotonin and dopamine release.
Mechanism of Action: GR127935 and Neurotransmitter Release
Presynaptic 5-HT1B/1D autoreceptors provide a negative feedback mechanism on serotonin neurons. Activation of these receptors inhibits the synthesis and release of 5-HT. By blocking these autoreceptors, GR127935 is expected to disinhibit the neuron, leading to an increase in serotonin release.
Additionally, 5-HT1B/1D receptors are located on non-serotonergic neurons, where they act as heteroreceptors. For instance, their presence on dopaminergic terminals or GABAergic interneurons can modulate dopamine release. The effect of GR127935 on dopamine is therefore complex and can be either direct, by blocking heteroreceptors on dopamine terminals, or indirect, by altering serotonin levels which in turn influence dopaminergic activity.
Data Presentation: Effects of GR127935 on Neurotransmitter Release
The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of GR127935 on serotonin and dopamine release.
Table 1: Effect of GR127935 on Extracellular Serotonin (5-HT) Levels
| Species | Brain Region | GR127935 Administration | Dose/Concentration | Change in Extracellular 5-HT | Reference |
| Guinea Pig | Frontal Cortex | Local infusion via microdialysis probe | 100 nM | ▲ 61 +/- 8% (transient increase) | [1] |
| Guinea Pig | Forebrain | Systemic (i.p.) | 0.1, 0.3, 1.0 mg/kg | Increased 5-HT metabolism | [2] |
| Guinea Pig | Cortex | Systemic (i.p.) | 1 and 5 mg/kg | No significant increase | [2] |
| Guinea Pig | Cortex | Local infusion via microdialysis probe | 10, 33, 100 µM | No significant increase | [2] |
Table 2: Effect of GR127935 on Extracellular Dopamine (DA) Levels
| Species | Brain Region | GR127935 Administration | Dose/Concentration | Change in Extracellular DA | Reference |
| Guinea Pig | Nucleus Accumbens | Local infusion via microdialysis probe | 10 µM | No significant effect on basal levels | [3] |
| Guinea Pig | Nucleus Accumbens | Co-perfusion with 5-HT (10 µM) | 10 µM | Markedly attenuated 5-HT-induced DA elevation | [3] |
Experimental Protocols
General In Vivo Microdialysis Protocol
This protocol provides a general framework for conducting in vivo microdialysis experiments in rodents. Specific parameters for GR127935 administration are detailed in the subsequent section.
Materials:
-
This compound
-
Microdialysis probes (concentric or linear, appropriate for the target brain region)
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Dental cement
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system for sample analysis
Procedure:
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the predetermined coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens, striatum).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Place the animal in a microdialysis bowl, allowing free movement.
-
Connect the probe's inlet tubing to the microinfusion pump and the outlet tubing to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µL/min) for a 90-120 minute equilibration period to establish a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect at least 3-5 baseline dialysate samples (e.g., 20-minute fractions) to determine the basal neurotransmitter concentrations.
-
-
Drug Administration:
-
Administer GR127935 either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for the desired duration (e.g., 2-4 hours) after drug administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC-ECD or LC-MS/MS.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-administration samples as a percentage of the mean baseline concentration.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Specific Protocol for GR127935 Administration
Local Administration via Reverse Dialysis:
-
To study the effect on serotonin release in the frontal cortex:
-
Dissolve this compound in aCSF to a final concentration of 100 nM.[1]
-
After collecting baseline samples with regular aCSF, switch the perfusion medium to the GR127935-containing aCSF.
-
Continuously perfuse with the drug solution and collect dialysates.
-
-
To study the effect on dopamine release in the nucleus accumbens:
Systemic Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the solution via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1-5 mg/kg).[2]
-
Monitor neurotransmitter levels in the dialysate following the injection.
Visualizations
Signaling Pathway of 5-HT1B/1D Autoreceptor
Caption: 5-HT1B/1D autoreceptor signaling and GR127935 antagonism.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for a typical in vivo microdialysis experiment.
Logical Relationship of Experimental Design
Caption: Logical flow of the experimental design.
References
- 1. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 5-HT1B/1D receptors on dopamine release in the guinea pig nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GR127935 Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GR127935 is a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1][2][3] Accurate and consistent preparation of a stock solution is fundamental for reliable and reproducible results in downstream experimental applications, including in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used for dissolving a wide range of small organic molecules for biological research.[4] This document provides a detailed protocol for the preparation, storage, and handling of a GR127935 hydrochloride stock solution using DMSO.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized below. This data is critical for accurate calculations and solution preparation.
| Parameter | Value | Notes |
| Chemical Name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride | |
| Molecular Formula | C₂₉H₃₁N₅O₃ · HCl | [1][2] |
| Molecular Weight | 534.06 g/mol | Anhydrous basis. Batch-specific molecular weights may vary due to hydration.[1][2] |
| CAS Number | 148642-42-6 | [1][2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | ≥10 mg/mL | Corresponds to a concentration of approximately 18.7 mM. |
| Recommended Storage | Powder: 2-8°C, desiccated. Stock Solution: -20°C or -80°C. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (accurate to at least 0.1 mg)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 534.06 g/mol / 1000
-
Mass (mg) = 5.34 mg
The table below provides pre-calculated values for preparing common stock concentrations.
| Desired Stock Concentration | Mass for 1 mL of DMSO | Mass for 5 mL of DMSO |
| 1 mM | 0.53 mg | 2.67 mg |
| 5 mM | 2.67 mg | 13.35 mg |
| 10 mM | 5.34 mg | 26.70 mg |
| 50 mM | 26.70 mg | 133.50 mg |
Table based on a molecular weight of 534.06 g/mol .[1]
Step-by-Step Procedure
-
Preparation: Before starting, bring the this compound powder and DMSO to room temperature. Ensure the workspace is clean.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the calculated mass (e.g., 5.34 mg for 1 mL of a 10 mM solution) of this compound powder directly into the tube.
-
Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.
-
Mixing: Securely cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is difficult, brief sonication in a water bath may facilitate the process.[5][6]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber or opaque tubes.[6][7]
-
Labeling: Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[6][7]
Workflow and Signaling Pathway Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway
GR127935 acts as an antagonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates its mechanism of action.
Caption: GR127935 blocks serotonin from activating 5-HT1B/1D receptors.
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. GR 127935 hydrochloride (1477) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. GR-127935 - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for GR127935 Hydrochloride in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Solubility
GR127935 hydrochloride is a white to off-white solid. Its solubility in water is a critical factor for the preparation of solutions for in vivo administration.
| Parameter | Value | Unit | Source |
| Molecular Weight | 534.06 | g/mol | Tocris Bioscience |
| Water Solubility | 49.76 | mg/mL | Tocris Bioscience |
| Molar Solubility | 100 | mM | Tocris Bioscience |
Signaling Pathway of 5-HT1B/1D Receptors
This compound exerts its effects by blocking the signaling cascade initiated by the activation of 5-HT1B and 5-HT1D receptors. These receptors are G-protein-coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gαi/o. Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
Furthermore, 5-HT1B receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. The antagonism by this compound blocks these downstream effects.
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total volume of the solution and the desired final concentration. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound.
-
Dissolution: Aseptically add the weighed this compound to a sterile vial. Add the required volume of sterile saline.
-
Mixing: Vortex the vial until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: For intravenous administration, it is crucial to sterilize the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, it is recommended to prepare fresh solutions.
In Vivo Administration to Rodents
The following protocols are general guidelines and should be adapted based on the specific experimental design, animal model, and institutional animal care and use committee (IACUC) regulations.
Animal Models and Dosages:
| Animal Model | Dosage Range | Route of Administration | Reference |
| Guinea Pig | 0.3 - 5 | mg/kg | [2] |
| Rat | 10 | mg/kg | [3] |
Intraperitoneal (IP) Injection Protocol (Rat):
-
Animal Handling: Acclimatize the animals to the experimental conditions. Weigh the animal immediately before injection to calculate the precise volume to be administered.
-
Solution Preparation: Prepare the this compound solution in sterile saline as described above. The final injection volume should be between 1-5 mL/kg.
-
Injection Procedure:
-
Restrain the rat securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Use a 23-25 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that a blood vessel or organ has not been punctured.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Intravenous (IV) Injection Protocol (Rat - Tail Vein):
-
Animal Preparation: To facilitate injection, warm the rat's tail using a heat lamp or by immersing it in warm water (40-50°C) for a few minutes to induce vasodilation.
-
Restraint: Place the rat in a suitable restrainer that allows access to the tail.
-
Solution Preparation: Prepare the this compound solution in sterile, pyrogen-free saline and filter-sterilize it. The final injection volume should be approximately 1 mL/kg.
-
Injection Procedure:
-
Identify one of the lateral tail veins.
-
Use a 27-30 gauge needle attached to a 1 mL syringe.
-
Insert the needle into the vein, parallel to the tail. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. The vein should blanch as the solution is administered.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of 5-HT1B and 5-HT1D receptors in various physiological and pathological states. Proper preparation of aqueous solutions and adherence to established in vivo administration protocols are essential for obtaining reliable and reproducible data. Researchers should always follow institutional guidelines for animal care and use when conducting such experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined administration of a 5-hydroxytryptamine (5-HT)1D antagonist and a 5-HT reuptake inhibitor synergistically increases 5-HT release in guinea pig hypothalamus in vivo. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR127935 Hydrochloride in Autoshaping Learning Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. These receptors are implicated in a variety of physiological and pathological processes, including learning and memory. The autoshaping learning task is a Pavlovian conditioning paradigm used to study associative learning, where a neutral stimulus (conditioned stimulus, CS), such as the presentation of a lever, is repeatedly paired with a reward (unconditioned stimulus, US), typically a food pellet. This pairing leads to the development of a conditioned response (CR), often directed at the CS itself (sign-tracking) or the location of reward delivery (goal-tracking). This document provides detailed protocols for utilizing this compound to investigate its effects on the consolidation of learning in an autoshaping task.
Mechanism of Action
5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing these receptors, this compound blocks this inhibitory pathway, leading to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway, which are known to be involved in synaptic plasticity and memory consolidation.
Data Presentation
The following table summarizes representative quantitative data on the effects of a 5-HT1B/1D receptor antagonist, this compound, on performance in an autoshaping learning task. Post-training administration of this compound has been shown to enhance the consolidation of learning[1].
| Treatment Group | Dose (mg/kg) | Administration Time | Mean Lever Presses (Sign-Tracking) | Mean Magazine Entries (Goal-Tracking) |
| Vehicle (Saline) | N/A | Post-Training | 25.4 ± 3.1 | 18.2 ± 2.5 |
| GR127935 HCl | 10 | Post-Training | 42.8 ± 4.5* | 19.5 ± 2.8 |
*Note: Data are illustrative and represent a significant increase (p < 0.05) in sign-tracking behavior, indicative of enhanced learning consolidation, as has been reported in the literature[1]. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Animals
-
Species: Male Wistar rats
-
Weight: 250-300 g upon arrival
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle.
-
Food Restriction: Food restricted to maintain 85-90% of their free-feeding body weight. Water is available ad libitum.
Apparatus
Standard operant conditioning chambers equipped with:
-
A retractable lever (the conditioned stimulus, CS).
-
A food magazine that delivers 45 mg food pellets (the unconditioned stimulus, US).
-
An infrared beam to detect entries into the food magazine.
-
A house light.
-
Control software to program the experimental sessions and record data.
Experimental Workflow
Procedure
-
Habituation: Acclimate rats to the operant chambers for 30 minutes for 2-3 days.
-
Magazine Training: Train rats to associate the sound of the pellet dispenser with food delivery.
-
Deliver one 45 mg food pellet on a random time 60-second schedule for a 30-minute session.
-
Continue magazine training until the rat reliably approaches the food magazine upon hearing the dispenser.
-
-
Autoshaping Session:
-
Each session consists of 25 trials with a variable inter-trial interval (ITI) averaging 90 seconds.
-
Each trial begins with the insertion of the lever (CS) into the chamber for 8 seconds.
-
Immediately following the retraction of the lever, a single food pellet (US) is delivered to the magazine.
-
Record the number of lever presses (sign-tracking) and magazine entries (goal-tracking) during the CS presentation.
-
-
Drug Administration:
-
Immediately following the autoshaping session, administer this compound (10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
-
Test Session:
-
24 hours after the autoshaping and drug administration, conduct a test session identical to the autoshaping session.
-
The conditioned response (lever presses and magazine entries) during this session is used to assess the consolidation of learning.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates memory consolidation.
References
Application Notes and Protocols: GR127935 Hydrochloride in Trigeminal Ganglion Stimulation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GR127935 hydrochloride, a potent and selective 5-HT1D receptor antagonist, in preclinical trigeminal ganglion stimulation models. The protocols outlined below are synthesized from established experimental paradigms and are intended to guide researchers in investigating the role of 5-HT1D receptors in trigeminal nociception and migraine pathophysiology.
Introduction
Trigeminal ganglion stimulation is a key experimental model used to mimic aspects of migraine, such as neurogenic inflammation and the release of vasoactive peptides like Calcitonin Gene-Related Peptide (CGRP). This compound serves as a critical pharmacological tool to dissect the involvement of the 5-HT1D receptor subtype in these processes. By selectively blocking this receptor, researchers can elucidate its role in modulating neuronal activity within the trigeminal system and its downstream effects.
Mechanism of Action
GR127935 acts as a competitive antagonist at 5-HT1D receptors.[1] In the context of the trigeminal system, these receptors are believed to be located on trigeminal nerve endings. Activation of these receptors by serotonin (B10506) (5-HT) is thought to inhibit the release of CGRP, a key mediator of neurogenic inflammation and pain transmission in migraine. By blocking these receptors with GR127935, the inhibitory effect of 5-HT is prevented, which can lead to an increase or facilitation of CGRP release upon neuronal stimulation. This allows for the investigation of the tonic or stimulated activity of the serotonergic system in modulating trigeminal output.
Key Applications
-
Investigating the role of 5-HT1D receptors in neurogenic inflammation: By measuring outcomes such as dural plasma protein extravasation, researchers can determine the extent to which 5-HT1D receptor activation contributes to this inflammatory process.[2][3]
-
Elucidating the modulation of CGRP release: Quantifying CGRP levels in response to trigeminal stimulation in the presence and absence of GR127935 can reveal the regulatory role of 5-HT1D receptors on this pivotal neuropeptide.[4][5]
-
Screening and characterization of novel analgesic compounds: Using GR127935 as a tool to probe the 5-HT1D receptor pathway in trigeminal ganglion stimulation models can aid in the development of new migraine therapies.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing GR127935 in trigeminal system models.
| Model System | Agonist/Stimulus | GR127935 Concentration/Dose | Measured Outcome | Result | Reference |
| Rat Soma-Rich Trigeminal Ganglion (ex vivo) | Lasmiditan (5-HT1F agonist) | 100 nM, 300 nM, 1000 nM | CGRP Release | Reversed the inhibitory effect of Lasmiditan on CGRP release. | [4] |
| Guinea Pig (in vivo) | Electrical Trigeminal Ganglion Stimulation | 0.2 µmol/kg and 2 µmol/kg | Dural Plasma Protein Extravasation | Showed partial agonist activity, inhibiting extravasation alone. At 2 µmol/kg, it reversed the inhibitory effect of sumatriptan. | [2] |
| Rat (in vivo) | Electrical Trigeminal Ganglion Stimulation | 0.2 µmol/kg | Dural Plasma Protein Extravasation | Did not show significant partial agonist activity. Right-shifted the dose-response curve of sumatriptan. | [2] |
| Guinea-pig Frontal Cortex (in vivo microdialysis) | N/A | 100 nM | Extracellular 5-HT levels | Increased extracellular 5-HT levels. | [6] |
Experimental Protocols
Protocol 1: In Vivo Dural Plasma Protein Extravasation Model
This protocol is adapted from studies investigating neurogenic inflammation in the dura mater following trigeminal ganglion stimulation.[2][3]
1. Animal Preparation:
- Anesthetize a male Hartley guinea pig (300-400g) or Sprague-Dawley rat (250-350g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
- Maintain body temperature at 37°C using a heating pad.
- Cannulate the femoral vein for intravenous administration of substances and the femoral artery to monitor blood pressure.
- Perform a tracheotomy and mechanically ventilate the animal.
2. Surgical Procedure:
- Mount the animal in a stereotaxic frame.
- Expose the trigeminal ganglion by performing a craniotomy.
- Place a stimulating electrode onto the trigeminal ganglion.
3. Experimental Procedure:
- Administer Evans Blue dye (50 mg/kg, i.v.) as a marker for plasma extravasation.
- Administer this compound (e.g., 0.2 or 2 µmol/kg, i.v.) or vehicle control.
- After a predetermined pretreatment time (e.g., 10 minutes), administer the 5-HT receptor agonist (e.g., sumatriptan) if applicable.
- After another interval (e.g., 5 minutes), electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 5 ms, 1.2 mA for 5 minutes).
- After stimulation, perfuse the animal with saline to remove intravascular Evans Blue.
- Dissect the dura mater and quantify the extravasated Evans Blue by spectrophotometry.
Protocol 2: Ex Vivo Trigeminal Ganglion CGRP Release Assay
This protocol is based on methodologies for measuring neuropeptide release from isolated trigeminal ganglia.[4][7]
1. Tissue Preparation:
- Euthanize a male Sprague-Dawley rat (200-250g) and dissect the trigeminal ganglia.
- Place the ganglia in ice-cold oxygenated artificial cerebrospinal fluid (aCSF).
- Individually place each ganglion in a well of a 24-well plate containing oxygenated aCSF.
2. Experimental Procedure:
- Allow the ganglia to equilibrate for a set period (e.g., 60 minutes), changing the aCSF periodically.
- Collect a baseline sample of the bathing medium.
- Incubate the ganglia with this compound at various concentrations (e.g., 100 nM, 300 nM, 1 µM) or vehicle for a specified time.
- Introduce a stimulating agent such as capsaicin (B1668287) (e.g., 100 nM) or high potassium chloride (e.g., 60 mM) to induce CGRP release, in the continued presence of GR127935 or vehicle.
- Collect the supernatant for CGRP measurement.
- Measure CGRP concentration in the collected samples using a commercially available Enzyme Immunoassay (EIA) kit.
Visualizations
Caption: Signaling pathway of 5-HT1D receptor modulation of CGRP release.
Caption: Experimental workflows for trigeminal ganglion stimulation models.
References
- 1. The 5-HT1D Receptor Antagonist GR-127,935 Prevents Inhibitory Effects of Sumatriptan but not CP-122,288 and 5-CT on Neurogenic Plasma Extravasation within Guinea Pig Dura Mater | Semantic Scholar [semanticscholar.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GR127935 hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR127935 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It is widely used in research to investigate the physiological and pathological roles of these receptors.
Q2: What is the mechanism of action of this compound?
This compound blocks the binding of serotonin to 5-HT1B and 5-HT1D receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, GR127935 prevents this downstream signaling cascade.
Q3: What are the key signaling pathways associated with 5-HT1B/1D receptors?
The primary signaling pathway for both 5-HT1B and 5-HT1D receptors involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP production. Additionally, activation of these receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Q4: Is this compound selective for 5-HT1B/1D receptors?
This compound displays high selectivity for 5-HT1B and 5-HT1D receptors.[1] However, like many pharmacological agents, it may exhibit off-target effects at higher concentrations. It has been reported to have moderate affinity for the 5-HT2A receptor.
Q5: What are the common in vivo applications of this compound?
This compound is frequently used in in vivo studies to investigate the role of 5-HT1B/1D receptors in various physiological processes. Common applications include studying its effects on locomotor activity, anxiety, depression, and learning and memory.[2]
Data Presentation
Binding Affinity Profile of this compound
The following table summarizes the binding affinities (Ki, in nM) of this compound for various human serotonin and other neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Human 5-HT1B | ~3.2 |
| Human 5-HT1D | ~3.2 |
| Human 5-HT1A | >320 |
| Human 5-HT2A | ~40 |
| Human 5-HT2C | >1000 |
| Human Dopamine D2 | >1000 |
| Human Adrenergic α1 | >1000 |
| Human Histamine H1 | >1000 |
Note: These values are compiled from various sources and should be considered approximate. Experimental conditions can influence Ki values.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1B/1D Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1B or 5-HT1D receptor.
Materials:
-
Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors
-
Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D agonist)
-
Non-specific binding agent: 10 µM Serotonin
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4
-
This compound or other test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound or your test compound.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound or vehicle, and 100 µL of cell membrane suspension.
-
For determining non-specific binding, add 10 µM serotonin instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production in cells expressing 5-HT1B or 5-HT1D receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors
-
5-HT1B/1D receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and an EC80 concentration of the 5-HT1B/1D agonist (to inhibit cAMP production) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound and calculate its IC50 value.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing 5-HT1B or 5-HT1D receptors
-
5-HT1B/1D receptor agonist (e.g., 5-CT)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate with a 5-HT1B/1D agonist for 5-10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities to determine the level of ERK1/2 phosphorylation.
Protocol 4: In Vivo Microdialysis for Serotonin Measurement
This protocol describes a general procedure for in vivo microdialysis to measure extracellular serotonin levels in a specific brain region of an anesthetized or freely moving animal following administration of this compound.[3][4][5][6][7]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetic (if applicable)
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) in the anesthetized animal.
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline serotonin levels.
Troubleshooting Guide
Q: I am observing no effect of this compound in my functional assay. What could be the problem?
-
A: Check Compound Integrity and Concentration:
-
Confirm the identity and purity of your this compound stock.
-
Ensure that the final concentration in your assay is sufficient to antagonize the receptor. Perform a full dose-response curve.
-
-
A: Verify Receptor Expression and Function:
-
Confirm that your cell line expresses functional 5-HT1B or 5-HT1D receptors.
-
Run a positive control with a known agonist to ensure the cells are responding as expected.
-
-
A: Review Assay Conditions:
-
Ensure that the incubation times and temperatures are optimal for your specific assay.
-
Check for any potential interference of your buffer components with the assay reagents.
-
Q: My in vitro and in vivo results with this compound are contradictory. What are the possible reasons?
-
A: Pharmacokinetic Properties:
-
This compound may have poor bioavailability or may not effectively cross the blood-brain barrier in your animal model. Consider alternative routes of administration or formulation.
-
-
A: Metabolism:
-
The compound may be rapidly metabolized in vivo into inactive or less active metabolites.
-
-
A: Off-Target Effects:
-
At the concentrations used in vivo, this compound might be interacting with other receptors, leading to complex physiological responses that mask the expected on-target effect. Consider using a lower dose or a structurally different antagonist to confirm your findings.
-
Q: I am having issues with the solubility of this compound. How can I prepare my stock solutions?
-
A: Solubility Profile:
-
This compound is generally soluble in water and aqueous buffers. However, its solubility can be pH-dependent.
-
-
A: Recommended Solvents:
-
For most in vitro experiments, sterile water or a standard buffer like PBS should be sufficient.
-
If you encounter solubility issues, you can try preparing a concentrated stock solution in a small amount of DMSO and then diluting it with your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.5%) and is consistent across all experimental groups, including the vehicle control.
-
-
A: Preparation for In Vivo Use:
-
For in vivo administration, dissolving this compound in sterile saline is the preferred method. If solubility is a concern, a small amount of a solubilizing agent like Tween 80 (e.g., 0.1-1%) can be added to the saline. Always ensure the final solution is sterile and clear before injection.
-
Q: I am observing an unexpected effect that might be an off-target activity of this compound. How can I investigate this?
-
A: Dose-Response Relationship:
-
Determine if the unexpected effect is dose-dependent. Off-target effects are often observed at higher concentrations.
-
-
A: Use a Different Antagonist:
-
Repeat the experiment with a structurally different 5-HT1B/1D antagonist that has a distinct off-target binding profile. If the effect persists, it is more likely to be mediated by 5-HT1B/1D receptor blockade.
-
-
A: Screen for Off-Target Binding:
-
Consult pharmacological databases or perform a broad receptor screening panel to identify potential off-target interactions of this compound. The moderate affinity for the 5-HT2A receptor is a known off-target interaction to consider.
-
Mandatory Visualizations
Caption: 5-HT1B/1D Receptor Signaling Pathway and the antagonistic action of GR127935.
Caption: A logical workflow for characterizing this compound from in vitro to in vivo.
Caption: A decision-making diagram for troubleshooting unexpected results with GR127935.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amuzainc.com [amuzainc.com]
- 6. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Optimizing GR127935 hydrochloride concentration for in vitro assays
Welcome to the technical support center for GR127935 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] It exhibits high affinity for these receptors, with pKi values of approximately 8.5 for both guinea pig 5-HT1D and rat 5-HT1B receptors.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in water up to 100 mM (49.76 mg/mL). For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -20°C or below to avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
While GR127935 is highly selective for 5-HT1B/1D receptors, it has been shown to possess moderate blocking properties at the 5-HT2A receptor at higher concentrations (pKi: 7.4).[3] It is important to consider this potential for off-target effects when designing experiments and interpreting results.
Q4: Does this compound have any agonist activity?
Yes, in some experimental systems, GR127935 has been observed to act as a partial agonist at human 5-HT1D alpha and 5-HT1D beta receptors expressed in CHO cells.[4][5] This is a critical consideration when interpreting data from functional assays.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or unexpected results in functional assays | Partial Agonism: GR127935 may be acting as a partial agonist in your specific cell line or experimental setup.[4] | - Perform a concentration-response curve for GR127935 alone to assess for any agonist activity. - Compare the effects of GR127935 with a known full antagonist for the 5-HT1B/1D receptors. |
| Compound precipitation in aqueous buffer | Low Solubility at Neutral pH: Although soluble in water, the hydrochloride salt's solubility can be pH-dependent. | - Ensure the final pH of your assay buffer is compatible with the compound's solubility. - Consider preparing a fresh stock solution in water and diluting it into your assay buffer immediately before use. |
| Observed effects are not blocked by known 5-HT1B/1D agonists | Off-Target Effects: At higher concentrations, GR127935 may be interacting with other receptors, such as the 5-HT2A receptor.[3] | - Perform a concentration-response curve to determine if the effect is dose-dependent. - Use a selective antagonist for the suspected off-target receptor (e.g., a 5-HT2A antagonist) to see if it blocks the observed effect. - Lower the concentration of GR127935 to a range where it is more selective for 5-HT1B/1D receptors. |
| Variability between experimental repeats | Compound Degradation: Improper storage or handling of the stock solution can lead to degradation. | - Prepare fresh aliquots of the stock solution from a solid sample. - Avoid repeated freeze-thaw cycles of the stock solution. - Store stock solutions at -20°C or -80°C. |
Data Presentation
Table 1: Binding Affinities of this compound at Serotonin Receptors
| Receptor Subtype | Species | pKi | Reference |
| 5-HT1B | Rat | 8.5 | |
| 5-HT1D | Guinea Pig | 8.5 | |
| 5-HT2A | - | 7.4 | [3] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Radioligand Binding Assays | 0.1 nM - 1 µM | To determine Ki, use a range of concentrations around the expected value. |
| cAMP Functional Assays | 1 nM - 10 µM | Higher concentrations may be needed to observe antagonist effects, but be mindful of potential off-target activity. |
| In vivo Microdialysis | 10 µM - 100 µM (in probe) | Systemic administration may require different dosing.[6] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B or 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand (e.g., [3H]-GR125743).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM Serotonin).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the cell membranes.
-
Add the different concentrations of this compound to the respective wells.
-
For non-specific binding, add the non-specific binding control instead of GR127935.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value.
cAMP Functional Assay
Objective: To evaluate the antagonist effect of this compound on agonist-induced changes in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
This compound.
-
A 5-HT1B/1D receptor agonist (e.g., 5-CT).
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
96-well or 384-well white opaque plates.
Procedure:
-
Seed the cells in the multi-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.
-
Add the 5-HT1B/1D agonist at a concentration that elicits a sub-maximal response (e.g., EC80). For Gi-coupled receptors, co-stimulate with forskolin.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Plot the cAMP concentration against the concentration of this compound to determine its IC50 as an antagonist.
Visualizations
References
- 1. GR-127935 - Wikipedia [en.wikipedia.org]
- 2. GR-127935 [medbox.iiab.me]
- 3. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
GR127935 hydrochloride stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of GR127935 hydrochloride. It also offers troubleshooting guides and answers to frequently asked questions to ensure the successful application of this potent and selective 5-HT1B/1D receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C. As a solid, it is stable for years when stored correctly.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in water up to 100 mM. For most in vitro experiments, preparing a concentrated stock solution in high-purity water is recommended. To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in the appropriate volume of sterile, purified water. Sonication can aid in dissolution if needed. For some applications, dissolving in a minimal amount of an organic solvent like DMSO may be necessary before further dilution in aqueous buffers; however, ensure the final solvent concentration is low enough to not affect your experimental system.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is dependent on the storage conditions. In a solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen stock. Aqueous solutions should not be stored for more than a day.
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. One common issue is the degradation of the compound due to improper storage or handling. Ensure that stock solutions are stored correctly and that working solutions are freshly prepared. Inter-laboratory variability in in vitro assays can also be significant, so standardizing protocols is key. Additionally, variability can be introduced through inconsistencies in cell-based assays, such as differences in cell passage number, confluency, and incubation times.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Difficulty Dissolving the Compound
-
Observation: The this compound powder is not fully dissolving in the aqueous buffer.
-
Potential Cause: The concentration may be too high for the chosen solvent, or the compound may require assistance to dissolve.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that the intended concentration does not exceed the known solubility of this compound in water (up to 100 mM).
-
Use Sonication: Place the solution in an ultrasonic bath for short intervals to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could lead to degradation.
-
Alternative Solvent: If aqueous solubility remains an issue for your specific application, consider preparing a concentrated stock solution in DMSO, followed by serial dilutions in your experimental buffer. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: High Background or Non-Specific Binding in Receptor Binding Assays
-
Observation: The receptor binding assay shows high signal in the control wells lacking the receptor or in the presence of a saturating concentration of a competing ligand.
-
Potential Cause: This could be due to non-specific binding of the radioligand to the filter plates, tubes, or other assay components.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Incorporate or optimize the concentration of blocking agents, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding.
-
Pre-treat Plates/Filters: Pre-soaking filter plates with a solution of a blocking agent (e.g., polyethyleneimine) can help minimize non-specific binding of positively charged ligands.
-
Adjust Assay Conditions: Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding.
-
Verify Reagent Quality: Ensure the purity and integrity of your radioligand and other reagents.
-
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Years | Keep desiccated and protected from light. |
| In Solvent | -80°C | Up to 6 months | Use sealed containers, away from moisture. |
| In Solvent | -20°C | Up to 1 month | Use sealed containers, away from moisture. |
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh for each experiment. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 49.76 | 100 |
Data is based on a molecular weight of 534.06 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound using a Stability-Indicating HPLC Method
This protocol provides a general framework for conducting forced degradation studies to assess the stability of this compound.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution with the respective stressor solutions to a final concentration of 100 µg/mL.
2. Forced Degradation Conditions:
- Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and keep at 60°C for 24 hours.
- Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and keep at 60°C for 24 hours.
- Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Keep the solid drug at 105°C for 24 hours.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
- Neutral Hydrolysis: Dissolve the drug in water and keep at 60°C for 24 hours.
3. Sample Analysis:
- Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Use a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) to separate the parent drug from any degradation products.
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., the λmax of this compound).
4. Data Analysis:
- Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
- Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
Visualizations
Diagram 1: Simplified Signaling Pathway of 5-HT1B/1D Receptors
Potential off-target effects of GR127935 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GR127935 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It exhibits high affinity for these receptors, with reported pKi values of 8.5 for both guinea pig 5-HT1D and rat 5-HT1B receptors.
Q2: Is this compound completely selective for 5-HT1B/1D receptors?
While this compound is highly selective, it is not completely specific. It has been shown to possess a moderate blocking property at the 5-HT2A receptor.[2] Its selectivity for 5-HT1B/1D receptors is over 100-fold higher than for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effect is the blockade of 5-HT2A receptors, particularly at higher concentrations.[2] Some studies have also suggested the involvement of a GR127935-sensitive mechanism in hypotension that may be related to putative 5-HT5B receptors, although this is less characterized.[3]
Q4: I am observing unexpected results in my experiment that are not consistent with 5-HT1B/1D receptor antagonism. What could be the cause?
Unexpected results could be due to the off-target activity of GR127935 at 5-HT2A receptors.[2] Consider the concentration of GR127935 you are using, as higher doses are more likely to elicit off-target effects.[2] Additionally, paradoxical effects on serotonin release have been reported, with some studies showing an increase and others a decrease or no change in extracellular 5-HT levels, which could contribute to unexpected outcomes.[4][5]
Q5: How can I minimize the potential for off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that still provides antagonism of 5-HT1B/1D receptors. It is also recommended to perform control experiments using a selective 5-HT2A antagonist to determine if the observed effects are mediated by this off-target interaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological response (e.g., changes in blood pressure, smooth muscle contraction) | Off-target blockade of 5-HT2A receptors.[2] | 1. Lower the concentration of GR127935. 2. Use a selective 5-HT2A antagonist in a parallel experiment to confirm if the effect is 5-HT2A-mediated. 3. Review the literature for 5-HT2A receptor expression in your tissue/cell model. |
| Contradictory results in serotonin release assays (microdialysis or voltammetry) | Complex regulation of serotonin release by GR127935. Some studies show increased 5-HT efflux, while others report a decrease or no effect, especially at higher systemic doses.[4][5] | 1. Carefully titrate the concentration of GR127935. 2. Consider local versus systemic administration, as this can influence the outcome.[4][5] 3. Measure 5-HT metabolites (e.g., 5-HIAA) in addition to 5-HT levels. |
| Lack of effect where 5-HT1B/1D antagonism is expected | 1. Incorrect concentration of GR127935. 2. Issues with compound stability or solubility. 3. Low expression of 5-HT1B/1D receptors in the experimental model. | 1. Verify the concentration and purity of your GR127935 stock. 2. Confirm the expression of 5-HT1B/1D receptors in your model system (e.g., via qPCR, Western blot, or radioligand binding). 3. Include a positive control for 5-HT1B/1D antagonism. |
Data Presentation
Table 1: Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| 5-HT1B | 8.5 | Rat | |
| 5-HT1D | 8.5 | Guinea Pig | |
| 5-HT2A | 7.4 | Not Specified | [2] |
| 5-HT1A | >100-fold lower than 5-HT1B/1D | Not Specified | |
| 5-HT2C | >100-fold lower than 5-HT1B/1D | Not Specified |
Experimental Protocols
Protocol: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for assessing the binding affinity of GR127935 at a potential off-target receptor (e.g., 5-HT2A).
1. Materials:
- Cell membranes expressing the receptor of interest (e.g., 5-HT2A)
- Radioligand specific for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A)
- This compound
- Non-specific binding control (e.g., a high concentration of an unlabeled ligand for the target receptor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation vials and scintillation fluid
- Glass fiber filters
- Filtration apparatus
- Scintillation counter
2. Procedure:
- Prepare a series of dilutions of this compound.
- In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer, a dilution of GR127935, or the non-specific binding control.
- Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
- Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
- Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the GR127935 concentration.
- Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: GR127935 signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationships of GR127935.
References
- 1. GR-127935 [medbox.iiab.me]
- 2. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR-127935-sensitive mechanism mediating hypotension in anesthetized rats: are 5-HT5B receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GR127935 Hydrochloride and 5-HT1D Receptors
Welcome to the technical support center for researchers utilizing GR127935 hydrochloride in studies involving 5-HT1D receptors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and interpret experimental outcomes related to the partial agonism of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a pure antagonist at 5-HT1D receptors?
A1: No, while widely cited as a potent 5-HT1B/1D receptor antagonist, this compound exhibits partial agonist activity at human 5-HT1Dα and 5-HT1Dβ receptors.[1] This means that in the absence of a full agonist, GR127935 can elicit a submaximal response, while in the presence of a full agonist, it will act as an antagonist.
Q2: What is the mechanism of action for 5-HT1D receptors?
A2: 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway.[2][3] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Some studies also suggest a potential link to the mitogen-activated protein kinase (MAPK) signaling cascade.[5]
Q3: What are the key binding and functional parameters for GR127935 at 5-HT1D receptors?
A3: The following table summarizes key quantitative data for GR127935 at 5-HT1D receptors from studies in recombinant cell lines.
| Parameter | Receptor Subtype | Value | Assay | Cell Line |
| pKi | Guinea Pig 5-HT1D | 8.5 | Radioligand Binding | - |
| pEC50 | Human 5-HT1Dα | 8.6 | [35S]GTPγS Binding | CHO |
| Human 5-HT1Dβ | 9.7 | [35S]GTPγS Binding | CHO | |
| Emax (% of basal) | Human 5-HT1Dα | 29% | [35S]GTPγS Binding | CHO |
| Human 5-HT1Dβ | 31% | [35S]GTPγS Binding | CHO | |
| apparent pA2 | Human 5-HT1Dα | 8.5 | [35S]GTPγS Binding | CHO |
| Human 5-HT1Dβ | 9.1 | [35S]GTPγS Binding | CHO | |
| Human 5-HT1Dα | 8.6 | cAMP Accumulation | CHO | |
| Human 5-HT1Dβ | 9.7 | cAMP Accumulation | CHO |
Q4: How should I prepare stock solutions of this compound?
A4: this compound is soluble in water up to 100 mM.[6] For preparing stock solutions, use deionized water. To enhance solubility, you can gently warm the solution at 37°C and use an ultrasonic bath.[6] Stock solutions can be stored at -20°C for several months.[6]
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects Observed with GR127935 Alone
-
Symptom: In a functional assay (e.g., measuring cAMP levels or GTPγS binding), application of this compound alone causes a response, contrary to the expectation of an antagonist.
-
Possible Cause: This is likely due to the inherent partial agonist activity of GR127935 at 5-HT1D receptors.[1] The magnitude of this effect can depend on the expression level of the receptor in your experimental system and the sensitivity of your assay.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure your cell line or tissue preparation expresses 5-HT1D receptors at an appropriate level. Very high expression systems might amplify the partial agonist effect.
-
Run a Full Agonist Control: Always include a full agonist for the 5-HT1D receptor (e.g., 5-carboxamidotryptamine, 5-CT) to establish the maximum possible response in your system. This will allow you to quantify the partial agonism of GR127935 relative to the full agonist.
-
Consider a Different Antagonist: If your experiment requires a silent antagonist (one with no intrinsic activity), you may need to consider alternative compounds. Methiothepin has been shown to act as a silent antagonist at 5-HT1D receptors, though it has a broader receptor pharmacology.[4]
-
Issue 2: Inconsistent Antagonism of a Full Agonist by GR127935
-
Symptom: The potency of GR127935 as an antagonist (i.e., its ability to shift the dose-response curve of a full agonist) varies between experiments.
-
Possible Causes & Solutions:
-
Ligand Concentration Accuracy: Ensure accurate and consistent preparation of both the agonist and GR127935 solutions. Serial dilutions should be prepared fresh for each experiment.
-
Equilibration Time: Inadequate incubation time for GR127935 to reach equilibrium with the receptor before adding the agonist can lead to underestimation of its antagonist potency. Determine the optimal pre-incubation time for your specific assay conditions.
-
Schild Analysis: To properly characterize the antagonism, perform a Schild analysis.[7][8] This involves generating agonist dose-response curves in the presence of multiple, fixed concentrations of GR127935. A Schild plot can determine the pA2 value, a true measure of antagonist affinity, and confirm competitive antagonism.
-
Issue 3: Difficulty Distinguishing Partial Agonism from Experimental Noise
-
Symptom: The small response elicited by GR127935 is difficult to distinguish from the baseline noise of the assay.
-
Possible Causes & Solutions:
-
Assay Window: Your assay may have a small signal-to-noise ratio. Optimize your assay conditions to maximize the response window. This could involve adjusting cell number, incubation times, or substrate concentrations.
-
Use a More Sensitive Assay: Consider using a more sensitive downstream functional assay. For Gi/o-coupled receptors, a [35S]GTPγS binding assay is often more sensitive and directly measures G-protein activation, making it well-suited for detecting partial agonism.[1]
-
Increase Replicates: Increase the number of technical and biological replicates to improve the statistical power to detect a small but significant response.
-
Experimental Protocols
1. [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation:
-
Culture cells expressing the 5-HT1D receptor (e.g., CHO cells) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation, wash with buffer, and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add assay buffer (containing GDP, typically 10-30 µM) and varying concentrations of GR127935 or a reference agonist.
-
To determine antagonist activity, pre-incubate with GR127935 before adding a range of full agonist concentrations.
-
Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
2. cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Cell Preparation:
-
Seed cells expressing the 5-HT1D receptor in a 96-well plate and grow to near confluency.
-
Wash the cells with serum-free media.
-
-
Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of GR127935 or a reference agonist. For antagonist determination, pre-incubate with GR127935 before adding the full agonist.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (typically 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Visualizations
Caption: Canonical Gi/o signaling pathway for the 5-HT1D receptor.
References
- 1. GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin-Mediated Activation of Serotonin Receptor Type 1 Oppositely Modulates Voltage-Gated Calcium Channel Currents in Rat Sensory Neurons Innervating Hindlimb Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 4. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
Unexpected behavioral effects of GR127935 hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR127935 hydrochloride in in vivo behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GR127935?
A1: this compound is a selective and potent antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its primary function is to block the effects of endogenous serotonin or exogenously administered agonists at these specific receptor subtypes. These receptors are G-protein coupled receptors that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. By blocking these receptors, GR127935 prevents this downstream signaling.
Q2: I administered GR127935 by itself and observed no significant behavioral changes. Is this normal?
A2: Yes, this is a commonly reported finding. Several studies have noted that GR127935 has little to no behavioral effect when administered on its own (per se).[1][2] Its effects are most prominent when used to block the action of a 5-HT1B or 5-HT1D receptor agonist. For example, it effectively blocks the anti-aggressive effects of 5-HT1B agonists.[1]
Q3: My goal is to increase synaptic serotonin by blocking presynaptic 5-HT1B/1D autoreceptors. However, my results show a decrease in extracellular serotonin after systemic administration. Why would this happen?
A3: This is a critical and somewhat paradoxical observation that has been documented. While direct infusion of GR127935 (100 nM) into the guinea pig frontal cortex transiently increases extracellular 5-HT, systemic administration of higher doses (0.1-1 mg/kg i.p.) has been shown to cause a significant and sustained decrease in cortical 5-HT levels.[3] The exact mechanism for this discrepancy is not fully elucidated, but potential causes include:
-
Different sites of action: Systemic administration allows the compound to act on all 5-HT1B/1D receptors, not just the presynaptic autoreceptors in the target region. Its action on receptors in other brain areas, such as the raphe nucleus, could indirectly lead to a reduction in serotonin release.
-
Off-target effects: While highly selective, at higher systemic concentrations, GR127935 may interact with other receptors. It has been shown to possess moderate blocking activity at 5-HT2A receptors at high doses (500-1500 µg/kg), which could contribute to complex downstream effects on the serotonin system.[4]
Q4: Is GR127935 expected to have anxiolytic or anxiogenic effects? My results are ambiguous.
A4: The role of 5-HT1B/1D receptors in anxiety is complex, and literature on GR127935 reflects this. Interestingly, GR127935 has been reported to show anxiolytic-like properties in some animal models.[5] This can be confusing, as both selective 5-HT1B receptor agonists (like CP94253) and other antagonists (like SB216641) have also demonstrated anxiolytic-like activity.[5] This suggests that the net effect on anxiety-like behavior is not a simple function of receptor blockade but may depend on the specific brain circuit, animal model, and baseline anxiety state.
Q5: Can GR127935 affect learning and memory?
A5: Yes, studies suggest a role for 5-HT1B/1D receptors in cognition. Post-training injection of GR127935 (10 mg/kg) was found to increase the consolidation of learning in an autoshaping task in rats.[6] This suggests that blocking these receptors can enhance memory formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Hypotension | While GR127935 is a 5-HT1B/1D antagonist, it can inhibit hypotension induced by broad-spectrum serotonin agonists like 5-CT. This effect may not be related to 5-HT1B/1D antagonism and could involve other receptors, potentially the 5-HT5B receptor.[7] | Monitor cardiovascular parameters closely. If hypotension is a confound, consider that it may be an independent pharmacological effect of the compound. Investigate the use of more selective 5-HT1B or 5-HT1D antagonists if the goal is to isolate the role of those specific subtypes.[7] |
| Lack of Expected Behavioral Response | The compound often has little effect when administered alone.[1][2] The dose may be inappropriate for the specific animal model or behavioral paradigm. The effect you are trying to elicit may be mediated by different serotonin receptors. | Ensure your experimental design uses GR127935 as an antagonist to a specific 5-HT1B/1D agonist. Perform a dose-response study to find the optimal concentration for your model. Review the literature for the specific behavioral paradigm to confirm the involvement of 5-HT1B/1D receptors. |
| Blocking of Antidepressant Effects | GR127935 has been shown to block the antidepressant-like effects of compounds like RU 24969 and other standard antidepressants in the mouse tail suspension test.[5][8] | Be aware that blocking 5-HT1B/1D receptors can interfere with the mechanisms of action of some antidepressant drugs. This may be a valid finding, indicating that 5-HT1B/1D receptor activity is necessary for the antidepressant effect in that model. |
| Contradictory Neurochemical Results (Local vs. Systemic) | Direct cortical infusion increases 5-HT, while systemic injection decreases it.[3] This is likely due to the compound acting at different sites (e.g., terminal autoreceptors vs. somatodendritic receptors in the raphe). | For precise control and to specifically target terminal autoreceptors, use local administration via microdialysis or direct cannula infusion. When using systemic administration, interpret the results as the net effect of the drug on the entire system. |
Quantitative Data Summary
Table 1: In Vivo Behavioral Effects of GR127935
| Species | Behavioral Assay | Dose (mg/kg) | Route | Observed Effect | Citation |
| Mouse | Tail Suspension Test | Not specified | N/A | Attenuated the anti-immobility effects of the 5-HT1A/B agonist RU 24969. | [8] |
| Mouse | Locomotor Activity | Not specified | N/A | Attenuated hyperactivity induced by the 5-HT1A/B agonist RU 24969. | [8] |
| Rat | Cocaine Seeking | Not specified | N/A | Reduced drug-seeking behavior. | [1] |
| Rat | Autoshaping Task | 10 | Post-training injection | Increased the consolidation of learning. | [6] |
| Guinea Pig | General Behavior | 0.1 - 3.0 | i.p. | No significant effects when administered alone. | [2] |
Table 2: In Vivo Neurochemical and Physiological Effects of GR127935
| Species | Measurement | Dose | Route | Observed Effect | Citation |
| Guinea Pig | Cortical 5-HT Efflux | 100 nM | Infusion via probe | Transient increase (61 +/- 8%). | [3] |
| Guinea Pig | Cortical 5-HT Efflux | 0.1 - 1.0 mg/kg | i.p. | Sustained decrease (>65%). | [3] |
| Guinea Pig | 5-HT Metabolism | 0.1 - 1.0 mg/kg | i.p. | Significantly increased 5-HT metabolism in forebrain regions. | [2] |
| Rat | Diastolic Blood Pressure | 1 mg/kg | i.v. | Contributed to the inhibition of 5-CT-induced hypotension when combined with 5-HT1B/1D antagonists. | [7] |
Experimental Protocols
Protocol 1: Tail Suspension Test (TST) in Mice
-
Objective: To assess antidepressant-like activity. GR127935 can be used to investigate if the antidepressant effect of another compound is mediated by 5-HT1B/1D receptors.
-
Apparatus: A suspension box or chamber that is visually and acoustically isolated. A hook or clamp from which to suspend the mouse by its tail. Automated scoring software or a trained observer with a stopwatch.
-
Methodology:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (dissolved in an appropriate vehicle, e.g., saline) via intraperitoneal (i.p.) injection at the desired pre-treatment time (e.g., 30 minutes before the test compound).
-
Administer the test compound (e.g., a putative antidepressant) or vehicle.
-
At the designated time, suspend each mouse individually by its tail using adhesive tape placed approximately 1-2 cm from the tip of the tail. The hook should be high enough that the mouse cannot reach any surfaces.
-
The total duration of the test is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiration.
-
Data Analysis: Compare the immobility time across treatment groups (Vehicle, Test Compound, GR127935 + Test Compound, GR127935 alone). A blockade of the test compound's effect is indicated if the immobility time in the "GR127935 + Test Compound" group is significantly greater than in the "Test Compound" group and similar to the vehicle group.
-
Protocol 2: In Vivo Microdialysis for Cortical Serotonin Measurement
-
Objective: To measure extracellular serotonin levels in a specific brain region (e.g., frontal cortex) following local or systemic administration of GR127935.
-
Apparatus: Stereotaxic frame, microdialysis probes (with appropriate molecular weight cut-off), a syringe pump, a fraction collector, and an HPLC-ECD system for serotonin analysis.
-
Methodology:
-
Anesthetize the animal (e.g., guinea pig) and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the frontal cortex according to stereotaxic coordinates.
-
Allow the animal to recover from surgery for the appropriate period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 90-120 minutes) to achieve a baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer GR127935. For local effects, switch the perfusion fluid to aCSF containing GR127935 (e.g., 100 nM).[3] For systemic effects, administer the compound via i.p. or i.v. injection.[3]
-
Continue collecting dialysate samples for the duration of the experiment.
-
Data Analysis: Analyze the concentration of 5-HT in the dialysate samples using HPLC-ECD. Express the post-treatment 5-HT levels as a percentage of the average baseline level for each animal.
-
Visualizations
Caption: Expected mechanism of GR127935 as a 5-HT1B/1D receptor antagonist.
Caption: Troubleshooting workflow for unexpected neurochemical results.
Caption: Hypothesis for paradoxical decrease in serotonin after systemic administration.
References
- 1. GR-127935 - Wikipedia [en.wikipedia.org]
- 2. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR-127935-sensitive mechanism mediating hypotension in anesthetized rats: are 5-HT5B receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of GR127935 Hydrochloride for Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR127935 hydrochloride. The information provided is intended to assist in overcoming challenges related to the solubility of this compound for injectable formulations.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: this compound is reported to be soluble in water up to 100 mM, which is approximately 53.4 mg/mL.[1] However, achieving this concentration consistently in various buffer systems or upon storage may present challenges.
Q2: What are the common reasons for precipitation of this compound in my formulation?
A2: Precipitation of hydrochloride salts like GR127935 can occur due to several factors:
-
pH Shift: The solubility of hydrochloride salts is often pH-dependent. An increase in pH can lead to the conversion of the soluble salt to the less soluble free base.
-
Buffer Effects: The components of your buffer system can interact with the drug substance, affecting its solubility.
-
Low Temperature: Solubility can decrease at lower temperatures, leading to crystallization or precipitation, especially in concentrated solutions.
-
High Concentration: You may be exceeding the practical solubility limit in your specific formulation, even if it is below the theoretical maximum in pure water.
-
Interactions with Other Excipients: Other components in your formulation could be incompatible with this compound.
Q3: What general strategies can I employ to improve the solubility of this compound for injection?
A3: Several techniques can be used to enhance and maintain the solubility of poorly soluble compounds for parenteral administration. These include:
-
pH Adjustment: Maintaining an acidic pH is often crucial for hydrochloride salts.
-
Co-solvents: The addition of water-miscible solvents can increase solubility.
-
Surfactants: These can be used to form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexing Agents: Cyclodextrins are a common example that can form inclusion complexes with the drug molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon standing at room temperature | The solution is supersaturated at room temperature. The pH of the solution may have shifted. | 1. Determine the equilibrium solubility at room temperature. 2. Buffer the solution to maintain an optimal acidic pH. 3. Consider the use of co-solvents or other solubilizing agents. |
| Cloudiness or precipitation after adding a buffer | The buffer components are incompatible with the drug, or the final pH is too high. | 1. Screen different buffer systems (e.g., citrate, acetate). 2. Carefully monitor and adjust the final pH of the formulation after all components are added. |
| Crystallization upon refrigeration | The solubility of the compound is significantly lower at 2-8°C. | 1. Determine the solubility at refrigerated temperatures. 2. If refrigerated storage is necessary, a lower concentration or a different formulation approach (e.g., lyophilization) may be required. |
| Precipitation upon dilution with aqueous media | The drug is precipitating out of a co-solvent system when diluted with an aqueous vehicle. | 1. This is a common issue with co-solvent formulations. 2. Optimize the co-solvent blend to minimize precipitation upon dilution. 3. Consider using a surfactant to maintain solubility after dilution. |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol outlines a method to determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate) covering a pH range of 2 to 8
-
Vials with screw caps
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples as necessary and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility (in mg/mL or mM) against the pH to generate a pH-solubility profile.
Protocol 2: Co-solvent Screening for Improved Solubility
This protocol describes a screening method to identify suitable co-solvents for enhancing the solubility of this compound.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).
-
Water for Injection or a suitable buffer.
-
Vials with screw caps.
-
Vortex mixer and/or sonicator.
-
Analytical method for concentration determination (HPLC or UV-Vis).
Procedure:
-
Prepare various mixtures of the chosen co-solvents with water or buffer (e.g., 10%, 20%, 30% v/v co-solvent).
-
Add a pre-weighed amount of this compound to a fixed volume of each co-solvent mixture.
-
Vortex and/or sonicate the vials to facilitate dissolution.
-
Visually inspect the vials for complete dissolution.
-
If complete dissolution is observed, incrementally add more this compound until saturation is reached (i.e., undissolved solid remains after thorough mixing).
-
Equilibrate the saturated solutions as described in Protocol 1.
-
Determine the concentration of the dissolved drug in the clear supernatant to quantify the solubility in each co-solvent system.
Data Presentation
Table 1: Solubility of this compound in Different Media
| Solvent/Vehicle | Approximate Solubility | Reference |
| Water | ~100 mM (~53.4 mg/mL) | [1] |
| Saline (0.9% NaCl) | Likely similar to water, but should be experimentally confirmed. | General Knowledge |
| Ethanol | High (Specific value to be determined experimentally) | General Knowledge |
| Propylene Glycol | Moderate to High (Specific value to be determined experimentally) | General Knowledge |
| PEG 400 | Moderate to High (Specific value to be determined experimentally) | General Knowledge |
Note: The solubility in co-solvents and buffer systems should always be determined experimentally for your specific formulation.
Visualizations
5-HT1B/1D Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of 5-HT1B and 5-HT1D receptors, which this compound antagonizes. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
Caption: Simplified 5-HT1B/1D receptor signaling pathway.
Experimental Workflow for Solubility Enhancement
This diagram outlines a logical workflow for addressing solubility issues with this compound for injection.
Caption: Logical workflow for improving solubility.
References
Interpreting dose-response curve with GR127935 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for using GR127935 hydrochloride. It includes troubleshooting guides and frequently asked questions to assist in the accurate interpretation of dose-response curves and successful experimental design.
Key Compound Characteristics
This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of these receptors.
| Property | Value | Source |
| Mechanism of Action | Selective 5-HT1B/1D Receptor Antagonist | [1][2] |
| pKi | 8.5 (for both guinea pig 5-HT1D and rat 5-HT1B receptors) | [3] |
| Selectivity | >100-fold over 5-HT1A, 5-HT2A, and 5-HT2C receptors | [3] |
| Molecular Weight | 534.06 g/mol | [3] |
| Solubility (in Water) | Up to 100 mM (49.76 mg/mL) | [3] |
| CAS Number | 148642-42-6 | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GR127935?
A1: GR127935 is a competitive antagonist that selectively binds to 5-HT1B and 5-HT1D receptors.[1][3] It has little intrinsic activity on its own but effectively blocks the effects of 5-HT1B and 5-HT1D receptor agonists, such as sumatriptan (B127528) or 5-carboxamidotryptamine (B1209777) (5-CT).[1][4][5]
Q2: What is the expected effect of GR127935 on an agonist's dose-response curve?
A2: In the presence of a fixed concentration of GR127935, the dose-response curve of a 5-HT1B or 5-HT1D agonist should exhibit a rightward parallel shift. This indicates that a higher concentration of the agonist is required to produce the same level of response. The magnitude of this shift is dependent on the concentration of GR127935 used. This is characteristic of competitive antagonism.[6][7]
Q3: Can GR127935 exhibit any activity on its own?
A3: While primarily a neutral antagonist, some studies have reported that GR127935 can exhibit partial agonist activity in specific experimental systems, such as in the inhibition of dural plasma protein extravasation in guinea pigs.[8] Researchers should be aware of this possibility, which could manifest as a baseline response in the absence of an agonist.
Q4: Does GR127935 have any off-target effects?
A4: GR127935 is highly selective for 5-HT1B/1D receptors.[3] However, at high concentrations (e.g., 500-1500 µg/kg in vivo), it may exhibit moderate blocking properties at 5-HT2A receptors.[5] This could lead to a biphasic or U-shaped dose-response curve if the secondary target mediates an opposing effect.
Q5: What are typical working concentrations for in vitro and in vivo experiments?
A5:
-
In Vitro: Given its pKi of 8.5, the Ki is approximately 3.16 nM.[3] Effective concentrations for in vitro functional or binding assays typically range from the low nanomolar (1-10 nM) to the low micromolar (1 µM) range to ensure full receptor blockade.
-
In Vivo: Doses can vary significantly based on the animal model and route of administration. Published studies have used intraperitoneal (i.p.) doses ranging from 0.1 mg/kg to 10 mg/kg.[9][10][11] It is always recommended to perform a dose-ranging study to determine the optimal concentration for a specific experimental paradigm.
Interpreting Dose-Response Curves
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the biological response.[12] When using an antagonist like GR127935, the primary goal is often to quantify its ability to inhibit the action of an agonist.
Mechanism of Competitive Antagonism
The diagram below illustrates how GR127935 competes with a 5-HT1B/1D agonist at the receptor site. 5-HT1B/1D receptors are Gi/o-coupled, meaning their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Caption: GR127935 competitively blocks agonist binding to the 5-HT1B/1D receptor.
Experimental Protocols
General Protocol for an In Vitro Functional Assay (cAMP Inhibition)
This protocol provides a framework for assessing the antagonist properties of GR127935 in a cell line expressing 5-HT1B or 5-HT1D receptors.
-
Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the human 5-HT1B or 5-HT1D receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile water.[3] Create serial dilutions in assay buffer to achieve the desired final concentrations. Prepare agonist stock solutions similarly.
-
Assay Procedure: a. Wash cells with pre-warmed assay buffer (e.g., HBSS). b. Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate. c. Add varying concentrations of GR127935 (the antagonist) to the appropriate wells. Incubate for 20-30 minutes to allow the antagonist to reach equilibrium with the receptor. d. Add the 5-HT agonist (e.g., 5-CT) at various concentrations. Include wells with agonist alone (no antagonist) and vehicle control (no agonist or antagonist). e. Co-incubate with Forskolin (an adenylyl cyclase activator) to stimulate a detectable baseline of cAMP production that can be inhibited by the agonist. f. Incubate for the specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: a. Normalize the data to the control wells (e.g., Forskolin alone = 100% response, max inhibition = 0% response). b. Plot the agonist concentration (log scale) against the response for each concentration of GR127935. c. Fit the curves using a non-linear regression model (four-parameter logistic equation) to determine the EC50 for the agonist in the absence and presence of the antagonist.
Experimental Workflow Diagram
Caption: Workflow for a competitive antagonist functional assay using GR127935.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses potential issues when working with GR127935.
| Issue | Possible Cause | Recommended Action |
| No antagonist effect observed (agonist curve does not shift) | 1. Compound Inactivity: Degradation of GR127935 stock solution. 2. Incorrect Concentration: Calculation or dilution error. 3. Receptor Absence: Low or no expression of 5-HT1B/1D receptors in the system. | 1. Prepare fresh stock solutions. Store desiccated at room temperature as recommended.[3] 2. Verify all calculations and ensure proper pipetting technique. 3. Confirm receptor expression via Western Blot, qPCR, or by using a positive control antagonist. |
| High variability between replicates | 1. Solubility Issues: Compound precipitation at higher concentrations. 2. Assay Conditions: Inconsistent incubation times, temperatures, or cell densities. 3. In Vivo Variability: Insufficient animal acclimation or handling stress.[13] | 1. Visually inspect solutions for precipitation. Vortex thoroughly. Consider using a different solvent if necessary, although it is highly water-soluble.[3] 2. Standardize all assay steps. Use a multichannel pipette for simultaneous additions. 3. Ensure adequate acclimation periods (e.g., 30-60 minutes) and consistent handling for all animal subjects.[13] |
| GR127935 shows activity alone | Partial Agonism: The compound may be acting as a partial agonist in your specific model. | This is a real property of the drug in some systems.[8] Quantify this effect and report it. Consider if the assay system is appropriate for a compound with this profile. |
| Biphasic (U-shaped) dose-response curve | 1. Off-Target Effects: At higher concentrations, GR127935 may interact with other receptors (e.g., 5-HT2A).[5] 2. Paradoxical Effects: Complex in vivo feedback loops may be activated. Systemic administration can have different effects than local administration.[14] | 1. Limit the upper range of concentrations to those relevant for 5-HT1B/1D antagonism (e.g., < 1 µM in vitro). 2. Consider the complexity of the system. This may be a physiological phenomenon rather than an artifact. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues with GR127935 experiments.
References
- 1. GR-127935 - Wikipedia [en.wikipedia.org]
- 2. GR-127935 [medbox.iiab.me]
- 3. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 4. GR-127935-sensitive mechanism mediating hypotension in anesthetized rats: are 5-HT5B receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. youtube.com [youtube.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
GR127935 hydrochloride degradation and how to prevent it
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of GR127935 hydrochloride and best practices to prevent it during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1] It is primarily used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes, including migraine, depression, and drug addiction.[1][2][3]
Q2: How should I store this compound powder?
The solid form of this compound should be stored desiccated at room temperature. It is stable under these recommended storage conditions.[4]
Q3: What are the recommended solvents for preparing this compound solutions?
This compound is soluble in water up to 100 mM and in DMSO up to 100 mM.[5] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells, typically below 0.5%, with 0.1% or lower being preferable.[5]
Q4: How long can I store solutions of this compound?
When dissolved in a solvent, it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from moisture.[4] For short-term storage of less than two weeks, shipping at room temperature is acceptable.[4]
Q5: What are the potential causes of this compound degradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential susceptibility to:
-
Hydrolysis: The amide linkage and the oxadiazole ring in the molecule could be susceptible to hydrolysis, especially in strong acidic or alkaline conditions.[4][6]
-
Oxidation: The nitrogen atoms in the piperazine (B1678402) ring could be susceptible to oxidation.[7]
-
Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for complex organic molecules.[8]
Q6: Are there any known incompatibilities for this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Contact with these substances should be avoided.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | - Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in foil. - Ensure the pH of your experimental buffer is within a stable range (ideally neutral). |
| Precipitation of the compound in aqueous solutions. | Exceeding the solubility limit or temperature fluctuations. | - Do not exceed the maximum concentration of 49.76 mg/mL in water. - If warming is used to dissolve the compound, allow the solution to cool to room temperature slowly. - For cell culture, add the stock solution to the medium dropwise while gently swirling.[5] |
| Change in the color or appearance of the solution. | Potential degradation or contamination. | - Discard the solution and prepare a fresh one from solid stock. - Use high-purity solvents and sterile techniques for solution preparation. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Reported Stability | Source |
| Solid | Desiccate at Room Temperature | Stable under recommended conditions | [4] |
| In Solvent | -20°C (sealed, away from moisture) | 1 month | [4] |
| In Solvent | -80°C (sealed, away from moisture) | 6 months | [4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Water | 100 | 49.76 | |
| DMSO | 100 | 32.87 | [5] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in Water
-
Calculate the required mass: Based on the molecular weight of this compound (534.06 g/mol ), calculate the mass needed for your desired volume. For 1 mL of a 10 mM solution, you would need 5.34 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the powder to the desired volume of high-purity water.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.[5]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: A diagram illustrating the potential degradation pathways for this compound.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results.
References
- 1. GR-127935 [medbox.iiab.me]
- 2. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-HT1D Receptor Blockade: A Comparative Guide to GR127935 Hydrochloride
For researchers, scientists, and drug development professionals, the selective blockade of the 5-hydroxytryptamine 1D (5-HT1D) receptor is crucial for investigating its physiological roles and developing novel therapeutics. GR127935 hydrochloride has emerged as a potent and selective antagonist for this purpose. This guide provides an objective comparison of GR127935 with other alternatives, supported by experimental data and detailed protocols to aid in the validation of 5-HT1D receptor blockade.
This compound is a well-characterized antagonist with high affinity for both the 5-HT1B and 5-HT1D receptors. Its utility in research is underscored by its ability to competitively block the effects of 5-HT1D receptor agonists, thereby enabling the elucidation of receptor function in various physiological processes.
Comparative Analysis of 5-HT1D Receptor Antagonists
The selection of an appropriate antagonist is paramount for the specific and accurate investigation of 5-HT1D receptor function. The following table summarizes the binding affinities (pKi) and functional antagonism (pA2) of GR127935 and other commonly used 5-HT1D receptor antagonists. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
| Compound | Target Receptor(s) | pKi (Binding Affinity) | pA2 (Functional Antagonism) | Selectivity Profile |
| GR127935 | 5-HT1B/1D | 8.5 (guinea pig 5-HT1D) | 8.5 (5-HT1Dα)[1] | >100-fold selective over 5-HT1A, 5-HT2A, and 5-HT2C receptors. |
| BRL-15572 | 5-HT1D | 7.9 (human 5-HT1D)[2] | 7.1 (human 5-HT1D)[2] | 60-fold higher affinity for 5-HT1D over 5-HT1B receptors.[2] |
| SB-216641 | 5-HT1B | 9.0 (human 5-HT1B)[2] | 9.3 (human 5-HT1B)[2] | 25-fold lower affinity for 5-HT1D receptors.[2] |
| L-694,247 (Agonist) | 5-HT1D/1B | 10.03 (5-HT1D)[3] | - | High-affinity agonist, useful as a tool for competition binding assays.[3] |
Experimental Protocols for Validating 5-HT1D Receptor Blockade
Accurate validation of 5-HT1D receptor antagonism relies on robust and well-defined experimental methodologies. The following are detailed protocols for key in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the 5-HT1D receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of GR127935 and other antagonists for the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [3H]-GR127935 or another suitable 5-HT1D selective radioligand.
-
Unlabeled antagonists: this compound, BRL-15572, etc.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
25 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
25 µL of competing unlabeled antagonist at various concentrations (e.g., 10-11 to 10-5 M). For total binding, add 25 µL of assay buffer instead of the antagonist. For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of Gi/o-coupled receptors like 5-HT1D.[4]
Objective: To determine the functional potency (pA2) of GR127935 in blocking 5-HT1D receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293).
-
5-HT1D receptor agonist (e.g., Sumatriptan or 5-CT).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the 5-HT1D expressing cells in a 96-well or 384-well plate and grow to ~80-90% confluency.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of GR127935 for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1D agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the basal control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Construct a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the pA2 value from a Schild plot analysis, which provides a measure of the antagonist's potency.
GTPγS Binding Assay
This functional assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, which is an early event in GPCR activation.[5] An antagonist will inhibit this agonist-induced binding.
Objective: To validate the antagonistic activity of GR127935 by measuring its ability to block agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the 5-HT1D receptor.
Materials:
-
Cell membranes from a cell line expressing the 5-HT1D receptor.
-
[35S]GTPγS.
-
5-HT1D receptor agonist (e.g., Sumatriptan).
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials as for the radioligand binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Varying concentrations of GR127935.
-
A fixed concentration of the 5-HT1D agonist.
-
GDP (typically 10-30 µM).
-
Cell membranes (20-50 µg protein).
-
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS (typically 0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the ability of GR127935 to inhibit the agonist-stimulated increase in [35S]GTPγS binding. The data can be used to calculate the IC50 and subsequently the Kb (antagonist dissociation constant).
Visualizing the Molecular and Experimental Framework
To better understand the context of 5-HT1D receptor blockade, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: 5-HT1D receptor signaling pathway.
Caption: Experimental workflow for validating 5-HT1D antagonism.
Conclusion
This compound is a valuable pharmacological tool for the investigation of 5-HT1D receptor function due to its high potency and selectivity. This guide provides a framework for its comparative evaluation against other antagonists and details essential experimental protocols for the rigorous validation of its blocking action. The use of binding and functional assays, as outlined, will enable researchers to confidently ascertain the specific blockade of the 5-HT1D receptor in their experimental systems, thereby facilitating a deeper understanding of its role in health and disease. While alternatives like BRL-15572 offer higher selectivity for the 5-HT1D over the 5-HT1B receptor, the extensive characterization and potent antagonism of GR127935 at both receptors make it a robust choice for studies where the combined blockade of 5-HT1B/1D receptors is intended or where the expression of 5-HT1B is negligible.
References
- 1. researchgate.net [researchgate.net]
- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to GR127935 Hydrochloride and Other 5-HT1D Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GR127935 hydrochloride with other notable 5-HT1D receptor antagonists, including BRL-15572, methiothepin (B1206844), and ketanserin (B1673593). The information presented is collated from various scientific publications and aims to offer an objective overview of their performance based on available experimental data.
Introduction to 5-HT1D Receptors and Antagonists
The 5-HT1D receptor, a subtype of the serotonin (B10506) receptor family, is a G-protein coupled receptor (GPCR) primarily located in the central nervous system.[1] Its activation is implicated in the regulation of neurotransmitter release and has been a key target for the development of therapeutics for conditions like migraine and depression.[1][2] 5-HT1D receptor antagonists block the action of serotonin at this receptor, offering a promising avenue for therapeutic intervention.[1]
This compound is a potent and selective 5-HT1B/1D receptor antagonist.[3] This guide will compare its pharmacological profile with other compounds that exhibit antagonist activity at the 5-HT1D receptor.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the binding affinity, selectivity, and functional activity of this compound and other selected 5-HT1D antagonists.
Table 1: Comparative Binding Affinity (pKi/Ki) of 5-HT1D Antagonists at Various Serotonin Receptor Subtypes
| Compound | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | 8.5 (pKi) | < 6.5 (pKi) | 8.5 (pKi) | - | - | < 6.5 (pKi) | - | < 6.5 (pKi) | - | - |
| BRL-15572 | 7.9 (pKi) | 7.7 (pKi) | 6.1 (pKi) | 5.2 (pKi) | 6.0 (pKi) | 6.6 (pKi) | 7.4 (pKi) | 6.2 (pKi) | 5.9 (pKi) | 6.3 (pKi) |
| Methiothepin | 6.99 (pKd) | 7.10 (pKd) | 7.28 (pKd) | - | - | 8.50 (pKi) | 8.68 (pKi) | 8.35 (pKi) | 8.74 (pKd) | 8.99 (pKd) |
| Ketanserin | 7.17 (pKi) (alpha subtype) | - | < 5.5 (pKi) (beta subtype) | - | - | 9.19 (pA2) | - | - | - | - |
Data compiled from multiple sources.[3][4][5][6][7] Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. pKd is the negative logarithm of the dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Functional Activity of 5-HT1D Antagonists
| Compound | Assay Type | Receptor | Functional Activity | Reference |
| This compound | cAMP Formation | Human 5-HT1D | Ineffective as an antagonist, showed intrinsic activity (pEC50: 6.98) | [8] |
| This compound | cAMP Formation | Human 5-HT1B | Potent antagonist | [8] |
| BRL-15572 | cAMP Accumulation | Human 5-HT1D | Antagonist (pKB = 7.1) | [9] |
| BRL-15572 | [35S]GTPγS Binding | Human 5-HT1D | Partial Agonist (pEC50 = 8.1) | [10] |
| Methiothepin | [3H]5-HT Release | Guinea Pig 5-HT Autoreceptor | Antagonist (pA2 = 7.7-8.0) | [5] |
| Ketanserin | cAMP Formation | Human 5-HT1D | Competitive Antagonist (pA2 = 7.76) | [8] |
In Vivo Efficacy: A Summary of Preclinical Findings
Direct comparative in vivo studies of these 5-HT1D antagonists are limited. However, individual studies provide insights into their effects in animal models.
-
This compound: In guinea pigs, administration of GR127935 has been shown to delay immobility in the forced swim test, suggesting potential antidepressant-like effects.[11] It has also been shown to increase the consolidation of learning in rats.[6]
-
BRL-15572: In a rat formalin test, a model of inflammatory pain, BRL-15572 was able to reduce the antinociceptive effect of a 5-HT1B/1D agonist, suggesting its engagement with the 5-HT1D receptor in vivo.[12]
-
Methiothepin: In mice, methiothepin has demonstrated complex effects on nociception, producing hypoalgesia in the hot-plate test and hyperalgesia in the tail-flick test.[1] These effects suggest that it may block descending 5-HT transmission while having more complex actions at the supraspinal level.[1]
-
Ketanserin: Ketanserin is primarily known as a 5-HT2A receptor antagonist with antihypertensive properties.[3][4] In rats, it has been shown to reduce nicotine (B1678760) self-administration, suggesting a potential role in addiction.[13] While it shows affinity for the 5-HT1D receptor, its in vivo effects are often attributed to its potent 5-HT2A antagonism.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for radioligand binding and functional assays.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of a test compound for the 5-HT1D receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT1D receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity 5-HT1D receptor radioligand (e.g., [3H]5-HT or a specific tritiated antagonist).
-
Test Compounds: Serial dilutions of the unlabeled antagonist (e.g., GR127935, BRL-15572).
-
Non-specific Binding Control: A high concentration of a known 5-HT1D ligand (e.g., unlabeled serotonin or sumatriptan).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various ions as required.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Either assay buffer (for total binding), a saturating concentration of a non-specific ligand (for non-specific binding), or varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6][14][15]
cAMP Formation Assay (Functional)
This protocol measures the ability of an antagonist to block agonist-induced inhibition of cAMP production, a hallmark of 5-HT1D receptor activation.[11]
Objective: To determine the functional potency (e.g., pA2 or pKB) of a 5-HT1D antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
5-HT1D Agonist: A known 5-HT1D receptor agonist (e.g., sumatriptan (B127528) or 5-CT).
-
Test Antagonist: Serial dilutions of the antagonist to be tested.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Assay Setup: Seed the cells into a 96-well plate and allow them to attach.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration.
-
Stimulation: Add a fixed concentration of the 5-HT1D agonist in the presence of forskolin to all wells (except for control wells).
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist. Determine the antagonist's potency (pA2 or pKB) from the rightward shift of the agonist dose-response curve.[7][11][16]
Mandatory Visualizations
5-HT1D Receptor Signaling Pathway
Caption: A simplified diagram of the 5-HT1D receptor signaling cascade.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: A flowchart illustrating the key steps in a competitive radioligand binding assay.
Conclusion
This compound is a potent antagonist of both 5-HT1B and 5-HT1D receptors with high selectivity over other serotonin receptor subtypes.[3] In comparison, BRL-15572 shows a preference for the 5-HT1D receptor over the 5-HT1B receptor, but also exhibits affinity for 5-HT1A and 5-HT2B receptors.[4] Methiothepin is a non-selective serotonin antagonist with high affinity for multiple 5-HT receptor subtypes.[5] Ketanserin, while demonstrating antagonist activity at the 5-HT1D receptor, is significantly more potent as a 5-HT2A receptor antagonist.[7][8]
The choice of antagonist for research or drug development will depend on the specific requirements of the study. For studies requiring selective blockade of both 5-HT1B and 5-HT1D receptors, this compound is a strong candidate. For investigations aiming to differentiate between 5-HT1D and 5-HT1B receptor functions, BRL-15572 may be more suitable, although its off-target activities should be considered. Methiothepin serves as a broad-spectrum serotonin antagonist, while ketanserin is the preferred choice for potent 5-HT2A receptor blockade with some 5-HT1D activity.
This guide provides a foundational comparison to aid researchers in their selection and use of these important pharmacological tools. Further investigation into direct comparative in vivo studies would provide a more complete picture of their therapeutic potential.
References
- 1. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Effects of a new serotonin antagonist, ketanserin, in experimental and clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study with the competitive 5-HT2-serotonergic antagonist ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selective antagonism of human 5-HT1D and 5-HT1B receptor-mediated responses in stably transfected C6-glial cells by ketanserin and GR 127,935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The role of peripheral 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E and 5-HT1F serotonergic receptors in the reduction of nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. youtube.com [youtube.com]
A Comparative Guide for Serotonin Researchers: GR127935 Hydrochloride vs. Methiothepin
For researchers in neuroscience, pharmacology, and drug development, the selection of appropriate pharmacological tools is paramount for the robust investigation of serotonergic systems. This guide provides a comprehensive comparison of two commonly used serotonin (B10506) receptor antagonists: GR127935 hydrochloride and methiothepin (B1206844). By examining their binding affinities, selectivity profiles, and functional effects, this document aims to equip scientists with the necessary information to make informed decisions for their specific research applications.
At a Glance: Key Differences
| Feature | This compound | Methiothepin |
| Primary Target | 5-HT1B and 5-HT1D Receptors | Broad-spectrum antagonist |
| Selectivity | Highly selective | Non-selective |
| Mechanism | Competitive Antagonist | Competitive Antagonist / Inverse Agonist |
| Off-Target Activity | Minimal at other 5-HT receptors | Significant at multiple 5-HT and dopamine (B1211576) receptors |
Receptor Binding Affinity and Selectivity
The fundamental difference between this compound and methiothepin lies in their receptor binding profiles. GR127935 is a potent and highly selective antagonist for the 5-HT1B and 5-HT1D receptor subtypes. In contrast, methiothepin is a non-selective or "dirty" drug, exhibiting affinity for a wide array of serotonin receptors, as well as dopamine receptors.
Data Presentation: Receptor Binding Affinities (pKi/pKd)
The following table summarizes the binding affinities of GR127935 and methiothepin at various serotonin (5-HT) and dopamine (D) receptors. The data is presented as pKi or pKd values, where a higher value indicates a higher binding affinity.
| Receptor Subtype | This compound (pKi/pKd) | Methiothepin (pKi/pKd) |
| 5-HT1A | < 7.0 | 7.10[1] |
| 5-HT1B | 8.5 | 7.28[1] |
| 5-HT1D | 8.5 | 6.99[1] |
| 5-HT2A | < 6.0 | 8.50 (pKi)[1] |
| 5-HT2B | Not reported | 8.68 (pKi)[1] |
| 5-HT2C | < 6.0 | 8.35 (pKi)[1] |
| 5-HT5A | Not reported | 7.0[2] |
| 5-HT6 | Not reported | 8.74[1] |
| 5-HT7 | Not reported | 8.99[1] |
| Dopamine D2 | Not reported | High Affinity (qualitative) |
Note: Data is compiled from various sources and experimental conditions may vary. Values are approximate.
This compound's high affinity and selectivity for 5-HT1B/1D receptors make it an invaluable tool for dissecting the specific roles of these receptors in physiological and pathological processes. Its greater than 100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors ensures that its effects can be more confidently attributed to the blockade of 5-HT1B/1D pathways.
Methiothepin's broad-spectrum binding profile makes it useful as a general serotonin receptor antagonist in initial screening studies or when a wide-ranging blockade of serotonergic activity is desired.[1][2] However, its significant affinity for multiple 5-HT receptor subtypes and dopamine receptors complicates the interpretation of experimental results. For instance, some studies suggest that methiothepin may act as an inverse agonist at certain serotonin autoreceptors.[3]
Functional Antagonism and Signaling Pathways
The antagonistic properties of GR127935 and methiothepin are demonstrated through their ability to block the functional responses induced by serotonin receptor agonists. These functional effects are a direct consequence of their interaction with the respective receptor's signaling cascade.
GR127935: Targeting Gi/o-Coupled 5-HT1B/1D Receptors
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5] Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately modulates neurotransmitter release. GR127935 acts as a competitive antagonist, blocking serotonin from binding to these receptors and thereby preventing the downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GR127935 Hydrochloride and SB-224289
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent serotonin (B10506) receptor antagonists: GR127935 hydrochloride and SB-224289. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific scientific investigations.
Introduction
GR127935 and SB-224289 are widely utilized pharmacological tools in the study of the serotonergic system. Both compounds exhibit high affinity for serotonin receptors, but their selectivity profiles and functional activities differ significantly, making them suitable for distinct research applications. GR127935 is recognized as a potent antagonist of both 5-HT1B and 5-HT1D receptors, while SB-224289 is a highly selective antagonist for the 5-HT1B receptor, also exhibiting inverse agonist properties.[1][2] This guide will delve into their comparative binding affinities, functional efficacies, and the experimental protocols used to determine these characteristics.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of GR127935 and SB-224289 at human 5-HT1B and 5-HT1D receptors.
Table 1: Receptor Binding Affinity (pKi / pK1)
| Compound | Receptor | pKi / pK1 | Selectivity (Fold) |
| GR127935 | 5-HT1B | 8.6 | ~1 (for 5-HT1D vs 5-HT1B) |
| 5-HT1D | 9.0 | ||
| SB-224289 | 5-HT1B | 8.16 ± 0.06 | >75-fold vs 5-HT1D and other 5-HT receptors |
| 5-HT1D | <6.5 |
Note: Higher pKi/pK1 values indicate greater binding affinity.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Receptor | pA2 | Functional Activity |
| GR127935 | 5-HT1Dα | 8.5 | Partial Agonist/Antagonist |
| 5-HT1Dβ | 9.1 | Partial Agonist/Antagonist | |
| SB-224289 | 5-HT1B | ~8.4 | Inverse Agonist/Antagonist |
| 5-HT1D | - | Negative Intrinsic Activity |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for 5-HT1B/1D receptors and a typical experimental workflow for determining antagonist potency.
References
Validating 5-HT1B/1D Receptor Function: A Comparative Guide to GR127935 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of 5-HT1B/1D receptor function is crucial for advancing our understanding of neurological and psychiatric disorders and for the development of novel therapeutics. This guide provides a comprehensive comparison of GR127935 hydrochloride, a widely used tool for this purpose, with other key pharmacological agents. We present key experimental data, detailed protocols, and visual representations of signaling pathways and workflows to aid in the selection of the most appropriate tools for your research needs.
This compound is a potent and selective antagonist for the 5-HT1B and 5-HT1D receptors.[1][2] Its utility in elucidating the physiological roles of these receptors is well-established.[3][4] However, a nuanced understanding of its pharmacological profile in comparison to other available tools is essential for robust experimental design and interpretation.
Performance Comparison: this compound vs. Alternatives
To facilitate a clear comparison, the following tables summarize the quantitative data for this compound and a selection of alternative compounds, including selective antagonists and a key agonist.
| Compound | Target(s) | Activity | Binding Affinity (pKi) | Selectivity | Reference |
| This compound | 5-HT1B/1D | Antagonist | 8.5 (guinea pig 5-HT1D), 8.5 (rat 5-HT1B) | >100-fold over 5-HT1A, 5-HT2A, 5-HT2C | [1] |
| SB-224289 | 5-HT1B | Inverse Agonist/Antagonist | 8.16 (human 5-HT1B) | >75-fold over other 5-HT receptors, including 5-HT1D | [5][6] |
| BRL-15572 | 5-HT1D | Antagonist | Not explicitly stated, but used as a preferential h5-HT1D antagonist | Preferential for human 5-HT1D over 5-HT1B | [7] |
| Sumatriptan (B127528) | 5-HT1B/1D | Agonist | High affinity for 5-HT1B/1D | Selective for 5-HT1B/1D receptors | [8][9][10] |
| Serotonin (B10506) (5-HT) | Multiple 5-HT receptors | Endogenous Agonist | High affinity for multiple 5-HT receptors | Non-selective | [11] |
Key Experimental Protocols
The validation of 5-HT1B/1D receptor function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two fundamental assays frequently employed in conjunction with pharmacological tools like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., GR127935) for the 5-HT1B or 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand (e.g., [3H]GR125743 for 5-HT1B/1D).
-
Test compound (this compound).
-
Non-specific binding control (e.g., high concentration of serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the 5-HT1B/1D receptors.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the 5-HT1B or 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Agonist (e.g., Sumatriptan).
-
Test compound (this compound).
-
GDP.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound (if testing for antagonism) or buffer.
-
Add the agonist to stimulate the receptor (in the case of antagonist testing, this is done in the presence of the test compound).
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate the reaction to allow for [35S]GTPγS binding to the activated G-proteins (e.g., 30 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
For agonist testing, plot the amount of [35S]GTPγS bound against the agonist concentration to determine potency (EC50) and efficacy.
-
For antagonist testing, perform an agonist concentration-response curve in the presence of a fixed concentration of the antagonist. A rightward shift in the curve indicates competitive antagonism.
Visualizing the Molecular Landscape
To better understand the context in which these pharmacological tools operate, the following diagrams illustrate the 5-HT1B/1D receptor signaling pathway and a typical experimental workflow for characterizing a receptor antagonist.
Caption: 5-HT1B/1D receptor signaling pathway.
Caption: Experimental workflow for antagonist characterization.
Conclusion
This compound remains a valuable and potent tool for the investigation of 5-HT1B/1D receptor function, demonstrating high selectivity over other serotonin receptor subtypes.[1] For researchers requiring differentiation between the 5-HT1B and 5-HT1D subtypes, selective antagonists such as SB-224289 and BRL-15572, respectively, offer more targeted approaches.[5][7] The choice of pharmacological tool should be guided by the specific research question, with careful consideration of the compound's activity profile (antagonist vs. inverse agonist vs. agonist) and selectivity. The experimental protocols and conceptual frameworks provided in this guide are intended to support the rigorous design and execution of studies aimed at unraveling the complex roles of the 5-HT1B/1D receptor system.
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT 1B/D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Sumatriptan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. [Anti-migraine drug sumatriptan succinate, a 5-HT1B/1D-receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin HCl | Endogenous 5-HT Receptor Agonist | Tocris Bioscience [tocris.com]
A Researcher's Guide to the Cross-Reactivity Profile of GR127935 Hydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of GR127935 hydrochloride, a potent antagonist of the 5-HT1B and 5-HT1D receptors, detailing its cross-reactivity with other G-protein coupled receptors (GPCRs) supported by experimental data. A thorough understanding of its binding profile is crucial for the accurate interpretation of experimental results and for minimizing the potential for off-target effects.
Comparative Selectivity Profile of this compound
The following table summarizes the binding affinities of this compound for its primary targets and a range of other serotonin (B10506) receptor subtypes. The data, presented as pKi values, are derived from radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi | Reference Compound |
| 5-HT1B | 8.5 | [3H]GR125743 |
| 5-HT1D | 8.5 | [3H]GR125743 |
| 5-HT1A | <6.5 | [3H]8-OH-DPAT |
| 5-HT2A | 7.4 | [3H]Ketanserin |
| 5-HT2C | <6.5 | [3H]Mesulergine |
Data sourced from publicly available pharmacological databases and research articles.
As the data indicates, this compound exhibits high and approximately equal affinity for both the 5-HT1B and 5-HT1D receptors.[1] Notably, it displays over 100-fold selectivity for these primary targets over the 5-HT1A and 5-HT2C receptors.[1] However, it is important to note that GR127935 possesses a moderate affinity for the 5-HT2A receptor, with a pKi of 7.4.[2] This cross-reactivity should be taken into consideration, particularly when using higher concentrations of the compound in experimental settings.[2] Studies have shown that at high doses, GR127935 can antagonize 5-HT2A receptor-mediated responses.[2] Functional assays have demonstrated that GR127935 is a selective 5-HT(1B/D) receptor antagonist with no significant interactions at 5-HT3 and 5-HT4 receptors.[2]
Signaling Pathways of 5-HT1B/1D Receptors
The 5-HT1B and 5-HT1D receptors are members of the Gi/o-coupled GPCR family. Upon agonist binding, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling pathway is crucial in their role as autoreceptors, modulating the release of serotonin and other neurotransmitters.
Experimental Protocols
To provide a comprehensive understanding of how the cross-reactivity of this compound is assessed, this section details the methodologies for two key experimental assays.
Radioligand Binding Assay (Competition Assay)
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (GR127935) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR125743 for 5-HT1B/1D, [3H]Ketanserin for 5-HT2A), and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a non-radiolabeled competing ligand is used.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of GR127935 that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cAMP levels. For Gi/o-coupled receptors like 5-HT1B/1D, antagonism by GR127935 will prevent the agonist-induced decrease in cAMP.
1. Cell Culture and Seeding:
-
A stable cell line expressing the human 5-HT1B or 5-HT1D receptor (e.g., CHO-K1 or HEK293) is cultured under standard conditions.
-
Cells are seeded into a multi-well plate (e.g., 384-well) at an optimized density.
2. Assay Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
To stimulate cAMP production, cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) in combination with a 5-HT1B/1D receptor agonist (e.g., sumatriptan).
-
The cells are incubated to allow for changes in intracellular cAMP levels.
3. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology. In this format, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
The TR-FRET signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
The data is analyzed to determine the potency of GR127935 in antagonizing the agonist-induced effect on cAMP levels, typically expressed as an IC50 or pA2 value.
Conclusion
This compound is a potent and selective antagonist for the 5-HT1B and 5-HT1D receptors. While it demonstrates excellent selectivity over many other serotonin receptor subtypes, its moderate affinity for the 5-HT2A receptor is a critical factor for researchers to consider in their experimental design and data interpretation. By utilizing the standardized experimental protocols outlined in this guide, researchers can further investigate the nuanced pharmacology of GR127935 and ensure the validity of their findings in the complex landscape of GPCR signaling.
References
Negative Control Experiments for GR127935 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential negative control experiments for studies involving GR127935 hydrochloride, a potent and selective 5-HT1B and 5-HT1D receptor antagonist. Proper negative controls are critical for validating the specificity of GR127935's effects and ensuring that observed results are directly attributable to the antagonism of its target receptors. This document outlines suitable alternative compounds for use as negative controls, presents their comparative pharmacological data, and provides detailed experimental protocols.
Understanding the Need for Negative Controls
This compound is a valuable tool for investigating the physiological roles of 5-HT1B and 5-HT1D receptors.[1] However, to confidently attribute its effects to the blockade of these specific receptors, it is imperative to conduct parallel experiments with compounds that are structurally or functionally distinct and do not interact with 5-HT1B/1D receptors. These negative controls help to rule out off-target effects, vehicle effects, and other experimental artifacts.
Selecting Appropriate Negative Controls
The choice of a negative control depends on the specific research question and experimental setup. Ideal negative controls for GR127935 studies include antagonists for other serotonin (B10506) receptor subtypes that are known to be expressed in the system under investigation but are not targeted by GR127935.
Here, we compare GR127935 with two such compounds:
-
WAY-100635: A potent and highly selective 5-HT1A receptor antagonist.[2][3][4] Its use can confirm that the effects of GR127935 are not mediated by 5-HT1A receptors.
-
Ketanserin: A selective 5-HT2A receptor antagonist.[5][6] It is useful for demonstrating that the observed phenomena are not due to interactions with the 5-HT2A receptor, a common off-target for serotonergic compounds.[7]
For more targeted control experiments aiming to differentiate between 5-HT1B and 5-HT1D receptor-mediated effects, more selective antagonists can be employed:
-
BRL-15572: A selective 5-HT1D receptor antagonist.[9]
Comparative Pharmacological Data
The following table summarizes the binding affinities (pKi) of GR127935 and recommended negative control compounds at various serotonin receptor subtypes. Higher pKi values indicate stronger binding affinity.
| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT2A | 5-HT2C |
| GR127935 | 8.5 | 8.5 | < 6.5 | < 6.5 | < 6.5 |
| WAY-100635 | < 6.0 | < 6.0 | 8.9 | < 6.0 | < 6.0 |
| Ketanserin | 5.9 | 7.3 | 6.4 | 9.1 | 7.8 |
| SB-224289 | 8.2 | 6.3 | < 6.0 | < 6.0 | < 6.0 |
| BRL-15572 | 6.8 | 8.1 | < 6.0 | < 6.0 | < 6.0 |
Data compiled from various sources, including Tocris Bioscience and published literature.[3][9][10] Values are approximate and may vary between studies and experimental conditions.
Experimental Protocols
To validate the specificity of GR127935, a combination of in vitro and in vivo experiments employing appropriate negative controls is recommended.
In Vitro Experiments
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Objective: To confirm the high affinity of GR127935 for 5-HT1B/1D receptors and the low affinity of negative controls (e.g., WAY-100635, Ketanserin) for these same receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]GR127935 or another high-affinity 5-HT1B/1D ligand) and varying concentrations of the test compound (GR127935 or the negative control).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound and calculate the Ki (inhibitor constant) to quantify its binding affinity.
-
2. cAMP Functional Assay
5-HT1B and 5-HT1D receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
-
Objective: To demonstrate that GR127935 functionally antagonizes 5-HT1B/1D receptor activation, while negative controls do not.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the 5-HT1B or 5-HT1D receptor.
-
Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Agonist and Antagonist Treatment: Pre-incubate the cells with either GR127935 or a negative control compound, followed by the addition of a 5-HT1B/1D receptor agonist (e.g., Sumatriptan).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Determine the ability of GR127935 to block the agonist-induced decrease in cAMP levels and compare this to the lack of effect of the negative controls.
-
In Vivo Experiments
1. Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To show that local or systemic administration of GR127935 increases serotonin release (by blocking presynaptic 5-HT1B/1D autoreceptors), an effect not mimicked by appropriate negative controls.[11]
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in 5-HT1B/1D receptors (e.g., the dorsal raphe nucleus or frontal cortex).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal serotonin levels.
-
Drug Administration: Administer GR127935 or a negative control compound either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the changes in extracellular serotonin levels following the administration of GR127935 to those observed with the negative control.
-
Visualizing Experimental Logic and Pathways
Signaling Pathway of 5-HT1B/1D Receptors
Caption: 5-HT1B/1D receptor signaling cascade.
Workflow for a Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Logical Flow for Validating GR127935 Specificity
Caption: Decision tree for validating GR127935 specificity.
By implementing these negative control experiments and adhering to rigorous experimental design, researchers can significantly enhance the validity and impact of their findings in studies utilizing this compound.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Selectivity of GR127935 Hydrochloride in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GR127935 hydrochloride's selectivity profile against other common serotonin (B10506) receptor ligands. The included experimental data, detailed protocols, and pathway visualizations are intended to assist researchers in designing and interpreting experiments aimed at validating its use in novel research models.
Comparative Selectivity Profile
This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptor subtypes.[1] Its high affinity for these receptors, with pKi values around 8.5, and greater than 100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors, make it a valuable tool for investigating the roles of 5-HT1B/1D receptors in various physiological processes.[1] To contextualize its performance, this section compares its binding affinity with other well-characterized serotonin receptor ligands: SB-224289, a selective 5-HT1B antagonist; WAY-100635, a selective 5-HT1A antagonist; and MDL100907, a selective 5-HT2A antagonist.
Data Presentation: Comparative Binding Affinities (pKi)
The following table summarizes the binding affinities (pKi) of this compound and selected alternative compounds across various serotonin (5-HT) receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C |
| This compound | < 6.5 | 8.5 | 8.5 | < 6.5 | < 6.5 |
| SB-224289 | < 6.3 | 8.2 | < 6.3 | < 6.3 | < 6.3 |
| WAY-100635 | 8.9 | < 6.0 | < 6.0 | < 6.0 | < 6.0 |
| MDL100907 | < 6.0 | < 6.0 | < 6.0 | 8.26 | < 6.0 |
Note: Data is compiled from multiple sources and represents approximate values for comparative purposes. Exact values may vary depending on the experimental conditions and tissue/cell line used.[1][2][3]
Experimental Protocols
To aid in the replication and validation of these findings, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a target serotonin receptor subtype.
Materials:
-
Cell membranes expressing the human recombinant 5-HT receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]5-HT, [³H]WAY-100635, [³H]ketanserin).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin), 50 µL of radioligand.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of radioligand.
-
-
Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for Gi/o-coupled receptors)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger for Gi/o-coupled receptors like 5-HT1A, 5-HT1B, and 5-HT1D.
Objective: To determine the functional potency (IC50 or EC50) of a test compound at a Gi/o-coupled 5-HT receptor.
Materials:
-
CHO or HEK293 cells stably expressing the 5-HT receptor of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates and grow overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Protocol (Antagonist Mode):
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a fixed concentration of a 5-HT receptor agonist (e.g., 5-CT) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value.
Calcium Flux Functional Assay (for Gq/11-coupled receptors)
This assay measures changes in intracellular calcium levels, a downstream effect of activating Gq/11-coupled receptors like 5-HT2A.
Objective: To determine the functional potency (IC50 or EC50) of a test compound at a Gq/11-coupled 5-HT receptor.
Materials:
-
HEK293 cells stably expressing the 5-HT2A receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Test compound (e.g., MDL100907).
-
5-HT2A receptor agonist (e.g., serotonin or DOI).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in the plates and grow overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading.
-
Agonist Injection (Antagonist Mode):
-
Inject a solution of the test compound into the wells and incubate for 15-30 minutes.
-
Inject a solution of the 5-HT2A agonist and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the test compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the serotonin receptors discussed in this guide.
Caption: Simplified signaling pathways for Gi/o and Gq/11-coupled serotonin receptors.
Experimental Workflow
The following diagram outlines a general workflow for assessing the selectivity of a test compound.
Caption: General experimental workflow for confirming compound selectivity.
References
Benchmarking GR127935 Hydrochloride Against Novel 5-HT1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established 5-HT1B/1D receptor antagonist, GR127935 hydrochloride, against a selection of novel antagonists targeting the 5-HT1 receptor family. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies and to provide a baseline for the development of new therapeutics.
Introduction to 5-HT1 Antagonists
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and pathological processes in the central and peripheral nervous systems. The 5-HT1 receptor subfamily, which includes the 5-HT1A, 5-HT1B, and 5-HT1D subtypes, has been a significant focus of drug discovery efforts for conditions such as migraine, depression, and anxiety.[1] Antagonists of these receptors, by blocking the effects of endogenous serotonin, offer a powerful approach to modulating serotonergic neurotransmission and have shown therapeutic promise.[2]
This compound has long been a cornerstone pharmacological tool for studying 5-HT1B and 5-HT1D receptors due to its high potency and selectivity. However, the field is continually evolving, with the development of novel antagonists that offer improved selectivity profiles and potentially different functional properties. This guide will compare the binding affinities and functional activities of this compound with those of newer compounds, providing a clear, data-driven overview to inform experimental design and drug development strategies.
Comparative Analysis of 5-HT1 Antagonists
The following table summarizes the binding affinities (Ki or pKi) and functional potencies (where available) of this compound and a selection of novel 5-HT1 antagonists at various 5-HT receptor subtypes. Lower Ki values and higher pKi values indicate greater binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT1F (Ki, nM) | Other Receptors (Ki, nM) | Functional Activity |
| This compound | >100-fold selectivity over 5-HT1A[3] | pKi = 8.5 (rat)[3] | pKi = 8.5 (guinea pig)[3] | - | >100-fold selectivity over 5-HT2A, 5-HT2C[3] | Antagonist |
| SB-224289 | >60-fold selectivity[4] | pKi = 8.2 (human)[4] | >60-fold selectivity[4] | >60-fold selectivity[4] | >60-fold selectivity over 5-HT1E, 5-HT2A, 5-HT2C[4] | Inverse Agonist[5] |
| AR-A2 | - | Ki = 1.2 nM | - | - | - | Antagonist |
| Lasmiditan (B1674530) | 2100 | 2200 | 1100 | 2.3 | 5-HT1E (>10000), 5-HT2A (2700), 5-HT2B (920), 5-HT2C (>10000), 5-HT7 (>10000)[6] | Agonist at 5-HT1F[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for 5-HT1 receptors.
Materials:
-
Cell membranes expressing the human 5-HT1 receptor subtype of interest.
-
Radioligand (e.g., [3H]5-CT for 5-HT1B/1D receptors).
-
Test compound (e.g., this compound, novel antagonists).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist. For antagonists, this assay can be used to determine their ability to block agonist-induced G protein activation.[4][7]
Objective: To determine the functional activity (e.g., antagonist potency) of a test compound at 5-HT1 receptors.
Materials:
-
Cell membranes expressing the human 5-HT1 receptor subtype of interest.
-
[35S]GTPγS.
-
GDP.
-
Agonist (e.g., 5-HT).
-
Test compound (antagonist).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Unlabeled GTPγS for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (antagonist) and GDP in the assay buffer.
-
Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.
-
Binding Reaction: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its IC50 or pA2 value.
cAMP Functional Assays
For Gi/o-coupled receptors like the 5-HT1 subtypes, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated by their ability to reverse this agonist-induced inhibition.[8][9]
Objective: To measure the antagonist activity of a test compound by assessing its ability to block agonist-mediated inhibition of cAMP production.
Materials:
-
Cells stably expressing the human 5-HT1 receptor subtype of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
Agonist (e.g., 5-HT).
-
Test compound (antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and buffers.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (antagonist).
-
Stimulation: Add a fixed concentration of the agonist in the presence of forskolin.
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced decrease in cAMP levels and calculate its IC50 or pA2 value.
Visualizing Key Pathways and Workflows
To further clarify the experimental processes and signaling pathways discussed, the following diagrams have been generated using Graphviz.
Caption: 5-HT1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [35S]GTPγS Functional Assay Workflow.
References
- 1. Selective 5-HT1D alpha serotonin receptor gene expression in trigeminal ganglia: implications for antimigraine drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Validation of GR127935 Hydrochloride Target Engagement: A Comparative Guide for Researchers
For scientists and professionals in drug development, confirming the in vivo target engagement of a compound is a critical step. This guide provides a comprehensive comparison of GR127935 hydrochloride, a potent 5-HT1B/1D receptor antagonist, with other relevant research compounds. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decisions in research applications.
Comparative Analysis of 5-HT1B/1D Receptor Antagonists
This compound is a well-characterized selective antagonist of 5-HT1B and 5-HT1D receptors.[1] Its utility in preclinical research stems from its ability to modulate serotonergic neurotransmission. This section compares this compound with other notable 5-HT1B/1D receptor antagonists, providing key quantitative data for in vitro binding affinity and in vivo effects.
Table 1: Comparison of Binding Affinities (pKi) of 5-HT1B/1D Receptor Antagonists
| Compound | 5-HT1B pKi | 5-HT1D pKi | Selectivity | Reference |
| This compound | 8.5 (rat) | 8.5 (guinea pig) | Non-selective 5-HT1B/1D | [1] |
| SB-224289 hydrochloride | 8.2 (human) | <6.6 (human) | >60-fold for 5-HT1B | [2] |
| GR 55562 dihydrochloride | 7.4 (human) | 6.2 (human) | ~16-fold for 5-HT1B | [3] |
| SB 216641 hydrochloride | 9.0 (human) | 7.4 (human) | ~25-fold for 5-HT1B | [2][4] |
Table 2: In Vivo Effects of 5-HT1B/1D Receptor Antagonists on Extracellular Serotonin (B10506) Levels
| Compound | Dose and Route | Brain Region | Effect on Extracellular 5-HT | Reference |
| This compound | 0.1-1 mg/kg i.p. (guinea pig) | Frontal Cortex, Striatum | Significant decrease | [3] |
| This compound | 100 nM (local infusion, guinea pig) | Frontal Cortex | Transient increase (61%) | [5] |
| SB-224289 hydrochloride | 4 mg/kg i.p. (guinea pig) | Frontal Cortex, Striatum | No significant effect | [3] |
| SB-224289 hydrochloride | 4 mg/kg i.p. (guinea pig) | Dentate Gyrus | Significant increase (~151%) | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key in vivo experiments cited in the literature for assessing 5-HT1B/1D receptor target engagement.
In Vivo Receptor Occupancy Protocol
This protocol outlines a method to determine the percentage of 5-HT1B/1D receptors occupied by this compound in the brain of a living animal.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Animals are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
Test Compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Dosing: Administer various doses of this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral). A vehicle control group is essential.
3. Radioligand Injection:
-
Radioligand: A high-affinity radiolabeled 5-HT1B/1D receptor ligand (e.g., [3H]-GR125743) is used.
-
Injection: At a predetermined time after test compound administration, inject the radioligand intravenously.
4. Tissue Collection and Processing:
-
Euthanasia: At a specific time point after radioligand injection, euthanize the animals via an approved method (e.g., cervical dislocation or overdose of anesthetic).
-
Brain Extraction: Rapidly remove the brain and dissect the regions of interest (e.g., striatum, cortex) on a cold plate.
-
Homogenization: Homogenize the tissue samples in an appropriate buffer.
5. Radioactivity Measurement and Data Analysis:
-
Scintillation Counting: Determine the amount of radioactivity in the tissue homogenates using a liquid scintillation counter.
-
Calculation of Receptor Occupancy:
-
Total binding is determined from the vehicle-treated group.
-
Non-specific binding is determined in a separate group of animals pre-treated with a saturating dose of a non-radiolabeled 5-HT1B/1D antagonist.
-
Specific binding = Total binding - Non-specific binding.
-
Receptor Occupancy (%) = [1 - (Specific binding in drug-treated group / Specific binding in vehicle-treated group)] x 100.
-
-
ED50 Determination: Plot the receptor occupancy against the dose of this compound to determine the dose that produces 50% receptor occupancy (ED50).
In Vivo Microdialysis with Electrophysiological Recording Protocol
This protocol describes a method to simultaneously measure extracellular serotonin levels and neuronal firing in a specific brain region following the administration of this compound.
1. Animal Model and Surgical Preparation:
-
Species: Male Wistar rats or guinea pigs.
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula for the microdialysis probe and a recording electrode in the target brain region (e.g., dorsal raphe nucleus or frontal cortex). Secure the implants with dental cement.
-
Recovery: Allow the animal to recover for at least 7 days post-surgery.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular serotonin.
3. Electrophysiological Recording:
-
Recording: Connect the implanted electrode to an electrophysiology recording system to monitor the firing rate of individual neurons.
-
Baseline Recording: Record baseline neuronal activity concurrently with the collection of baseline dialysate samples.
4. Drug Administration and Data Collection:
-
Administration: Administer this compound (e.g., intraperitoneally or through the microdialysis probe).
-
Post-treatment Collection: Continue to collect dialysate samples and record neuronal firing for several hours post-administration.
5. Sample Analysis and Data Interpretation:
-
HPLC-ECD: Analyze the dialysate samples for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the serotonin levels as a percentage of the baseline. Analyze the electrophysiological data to determine changes in neuronal firing rate.
-
Correlation: Correlate the changes in extracellular serotonin with the changes in neuronal firing to understand the functional consequences of 5-HT1B/1D receptor blockade.
This guide provides a foundational framework for researchers investigating the in vivo target engagement of this compound and similar compounds. The provided data and protocols should aid in the design of robust experiments and the accurate interpretation of their results.
References
- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of 5-HT1B/1D receptor antagonists in dorsal and median raphe innervated brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GR12793G hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GR127935 hydrochloride, a potent and selective 5-HT1B/1D receptor antagonist. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Protective gloves (e.g., nitrile) | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and eye irritation[1]. |
| Lab Coat | Impervious clothing | To protect skin and personal clothing from contamination[1]. |
| Respiratory Protection | Suitable respirator | To be used when handling the powder form to avoid inhalation. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek prompt medical attention[1].
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations[1][2]. The following procedure outlines the best practices for its safe disposal as a hazardous chemical waste.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be made of a compatible material.
-
Collect all forms of waste containing this compound, including expired product, contaminated labware (e.g., weigh boats, pipette tips, contaminated wipes), and any material used for spill cleanup, into this designated container[3].
-
-
Labeling:
-
Storage:
-
Spill Management:
-
In case of a spill, use personal protective equipment[1].
-
Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials and place them in the designated hazardous waste container[1][3].
-
-
Professional Disposal Arrangement:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste[3].
-
If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company[3][4].
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have the necessary information for proper management and transportation[3].
-
-
Final Treatment:
-
The standard and required method for the disposal of this type of pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[3]. This process is designed to destroy the active pharmaceutical ingredient, thereby preventing its release into the environment[3].
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Essential Safety and Logistical Information for Handling GR127935 Hydrochloride
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling GR127935 hydrochloride. Adherence to these procedures is vital to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure to this compound, which is classified as a skin and eye irritant. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.[1][2] |
| Eye Protection | Chemical splash goggles or a face shield.[1] | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used if there is a risk of inhaling aerosols or powders, especially when working outside of a primary engineering control like a chemical fume hood.[1] | Prevents inhalation of the compound. The specific type should be determined by a risk assessment. |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the spread of contamination outside of the work area. |
Hazard Mitigation and Protective Measures
A clear understanding of the hazards and the corresponding protective measures is essential for safe handling.
Experimental Workflow for Safe Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal. All handling of the compound, especially in powder or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Operational and Disposal Plans
Spill Management
In the event of a spill, use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses. For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully collect the material. Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol. All cleanup materials must be collected as hazardous waste.[1]
Waste Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain.[1] All waste containing the compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3] The container must be clearly labeled as hazardous waste.[3] Dispose of all contaminated material according to institutional and local environmental regulations.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
